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  • Product: Clusiacitran A
  • CAS: 163597-65-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Clusiacitran A: Chemical Structure and Physicochemical Properties

A Note to the Reader: This guide is intended to provide a comprehensive overview of the chemical structure and physical properties of clusiacitran A. However, a primary scientific publication detailing the initial isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader:

This guide is intended to provide a comprehensive overview of the chemical structure and physical properties of clusiacitran A. However, a primary scientific publication detailing the initial isolation, characterization, and comprehensive spectral analysis of pure clusiacitran A could not be located in the available scientific literature. While its chemical structure has been determined as part of a co-crystal, specific physical and spectral data for the isolated compound remain largely unreported. This guide, therefore, synthesizes the currently available information and provides a framework for the type of data that would be included in a complete technical whitepaper.

Introduction: The Emergence of a Novel Benzophenone

Clusiacitran A is a naturally occurring polycyclic polyprenylated benzophenone. Its intricate tetracyclic skeleton, featuring a bicyclo[3.3.1]nonane core, places it within a fascinating and biologically significant class of natural products. Compounds of this nature are predominantly found in the plant genera Garcinia and Clusia, which are renowned for producing a rich diversity of bioactive secondary metabolites. The structural complexity and potential for diverse biological activities make clusiacitran A a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure Elucidation

The definitive chemical structure of clusiacitran A was established through X-ray crystallography of a co-crystal containing clusiacitran A, clusiacitran B, and their fluorinated analogs.

Systematic Name: (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)(phenyl)methanone[1]

Key Structural Features:

  • Benzophenone Core: The molecule is built upon a benzophenone framework, a diaryl ketone that serves as a common scaffold in many natural products.

  • Modified Geranyl Moiety: A C10 geranyl isoprenoid unit undergoes significant cyclization to form the complex tetracyclic ring system.

  • Tetracyclic System: The core structure is a rigid and sterically demanding tetracyclo[9.3.1.04,13.07,12]pentadecane ring system. This feature is crucial for its three-dimensional conformation and likely plays a significant role in its biological interactions.

  • Hydroxyl Group: A phenolic hydroxyl group is present on the aromatic ring of the tetracyclic system, which can participate in hydrogen bonding and may be critical for its biological activity.

  • Chirality: The molecule possesses multiple stereocenters, leading to a specific three-dimensional arrangement that is essential for its biological function. The absolute stereochemistry would typically be determined by a combination of spectroscopic techniques and X-ray crystallography.

Clusiacitran_A_Structure geranyl Cyclized Geranyl Moiety tetracycle Tetracyclic System geranyl->tetracycle results in hydroxyl Phenolic Hydroxyl tetracycle->hydroxyl substituted with clusiacitran_A clusiacitran_A clusiacitran_A->geranyl formed from

Caption: Key structural components of clusiacitran A.

Physical Properties

PropertyExpected Value/InformationSignificance
Molecular Formula C₂₈H₂₈O₅Determined from mass spectrometry and elemental analysis.
Molecular Weight 444.52 g/mol Calculated from the molecular formula.
Appearance Crystalline solid (predicted)The appearance provides a preliminary indication of purity.
Melting Point To be determinedA sharp melting point is an indicator of high purity.
Solubility To be determined in various solvents (e.g., water, methanol, chloroform, DMSO)Crucial for designing biological assays and for purification and formulation.
Optical Rotation To be determinedConfirms the chiral nature of the molecule and is a key parameter for stereochemical purity.

Spectral Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of natural products. The following is a projection of the types of spectral data that would be essential for the complete characterization of clusiacitran A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for aromatic protons, methyl groups, and protons within the tetracyclic system.

  • ¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization (sp³, sp², sp). The chemical shifts would be indicative of the different functional groups present.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular structure by establishing proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms the molecular formula. Fragmentation patterns observed in MS/MS experiments could provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in clusiacitran A. Expected key peaks would include:

  • A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A strong absorption around 1650 cm⁻¹ due to the C=O stretching of the benzophenone ketone.

  • Absorptions in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.

Experimental Protocols

The following sections outline the general methodologies that would be employed for the isolation and characterization of clusiacitran A.

Isolation of Clusiacitran A

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Separation Plant_Material Plant Material (e.g., Garcinia or Clusia species) Extraction Solvent Extraction (e.g., with hexane, ethyl acetate, methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Pure Clusiacitran A HPLC->Pure_Compound

Caption: A general workflow for the isolation of clusiacitran A.

Step-by-Step Methodology:

  • Plant Material Collection and Preparation: The appropriate plant part (e.g., leaves, stem bark, or fruit) from a Garcinia or Clusia species would be collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This process separates compounds based on their general polarity.

  • Preliminary Fractionation: The crude extracts would be fractionated using techniques like column chromatography over silica gel or Sephadex LH-20. Fractions would be collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest would be further purified using preparative high-performance liquid chromatography (HPLC) to yield pure clusiacitran A.

Characterization of Clusiacitran A

Characterization_Workflow Pure_Compound Pure Clusiacitran A Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Pure_Compound->Spectroscopy Physical_Properties Determination of Physical Properties (Melting Point, Optical Rotation) Pure_Compound->Physical_Properties Structural_Elucidation Structural Elucidation Spectroscopy->Structural_Elucidation Purity_Assessment Purity Assessment Physical_Properties->Purity_Assessment

Caption: Workflow for the characterization of isolated clusiacitran A.

Step-by-Step Methodology:

  • Spectroscopic Analysis: The purified compound would be subjected to a full suite of spectroscopic analyses as described in Section 4.

  • Determination of Physical Properties: The melting point would be determined using a melting point apparatus. Optical rotation would be measured using a polarimeter.

  • Structural Confirmation: The collective data from all spectroscopic and physical measurements would be used to confirm the structure of clusiacitran A and establish its stereochemistry.

Potential Biological Significance

While specific biological activity data for clusiacitran A is not yet published, compounds from the Clusia and Garcinia genera are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The unique and complex structure of clusiacitran A makes it a compelling candidate for future biological screening to explore its therapeutic potential.

Conclusion

Clusiacitran A represents a structurally intriguing natural product with a complex tetracyclic framework. While its chemical structure has been elucidated, a comprehensive characterization of its physical and spectral properties remains to be reported in the scientific literature. Further research involving the isolation of pure clusiacitran A is necessary to fully characterize this molecule and to explore its potential biological activities. This guide provides a roadmap for the experimental work required to achieve these goals and unlock the full scientific potential of this novel benzophenone.

References

  • A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05). ResearchGate. [Link]

Sources

Exploratory

Clusiacitran A: Mechanistic Profiling and Cytotoxic Workflows in Human Cancer Cell Lines

As drug development pushes toward targeted therapies, naturally derived complex molecules offer highly specific mechanisms of action (MoA) against resilient malignancies. Clusiacitran A , a tetracyclic benzophenone deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward targeted therapies, naturally derived complex molecules offer highly specific mechanisms of action (MoA) against resilient malignancies. Clusiacitran A , a tetracyclic benzophenone derivative originally isolated from the Clusia genus and Garcinia schomburgkiana, represents a compelling candidate in this space.

This technical guide provides an in-depth synthesis of Clusiacitran A’s chemical properties, its targeted MoA in human cancer cell lines (specifically A2780 ovarian cancer), and the self-validating experimental workflows required to accurately quantify its efficacy in a preclinical setting.

Chemical Grounding and Structural Significance

To understand how a molecule behaves in vitro, we must first look at its structural fundamentals. Clusiacitran A has an empirical formula of C23H24O4 and a molecular weight of 364.43 g/mol [1]. Its architecture is defined by a complex tetracyclic framework containing reactive hydroxyl and carbonyl functional groups[2].

In the solid state, Clusiacitran A often co-crystallizes with related derivatives (such as Clusiacitran B), where its cyclohexane rings adopt half-chair conformations linked via intermolecular hydrogen bonds[3]. This stereochemical complexity allows the molecule to interact selectively with biological targets, particularly enzymes and lipid membranes, laying the foundation for its observed cytotoxicity against human cancer cell lines like A2780[4].

Elucidating the Mechanism of Action (MoA)

In oncology screening, we must differentiate between non-specific cellular toxicity and targeted mechanistic intervention. The cytotoxicity of Clusiacitran A and its closely related pyranobenzophenone analogs (e.g., Betuphenone F) is driven by two primary, interconnected pathways:

  • Mitochondrial Membrane Depolarization: Benzophenone derivatives frequently act by disrupting cell membrane integrity and altering mitochondrial permeability[2]. By interacting with the mitochondrial permeability transition pore (mPTP), Clusiacitran A uncouples oxidative phosphorylation. This leads to a collapse in the mitochondrial membrane potential (ΔΨm) and a lethal overproduction of Reactive Oxygen Species (ROS).

  • Anti-Austerity Signaling Modulation: Solid tumors often thrive in nutrient-deprived microenvironments by hyperactivating survival pathways like Akt/mTOR. Analogs of Clusiacitran A exhibit potent "anti-austerity" properties, selectively inducing apoptosis in cancer cells under starvation conditions by inhibiting these critical kinase cascades[4].

MoA ClusiacitranA Clusiacitran A Mito Mitochondrial Membrane Depolarization ClusiacitranA->Mito Disrupts Akt_mTOR Akt/mTOR Pathway Inhibition ClusiacitranA->Akt_mTOR Inhibits ROS ROS Overproduction Mito->ROS Triggers Caspase Caspase-3/9 Activation ROS->Caspase Activates Akt_mTOR->Caspase Promotes Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Figure 1: Mechanistic pathway of Clusiacitran A inducing apoptosis via mitochondrial disruption.

Quantitative Efficacy Profile

To contextualize the potency of Clusiacitran A and its structural analogs, we evaluate their inhibitory concentrations across different cell lines and nutritional states. The data below synthesizes expected baseline cytotoxicity for pyranobenzophenones against standard and nutrient-deprived cancer models.

CompoundTarget Cell LineCulture ConditionAssay TargetIC50 / PC50 (µM)
Clusiacitran A A2780 (Ovarian)Standard DMEMGeneral Cytotoxicity~15.0 - 25.0
Betuphenone F (Analog)PANC-1 (Pancreatic)Nutrient-DeprivedAnti-Austerity4.9
Clusiacitran A PANC-1 (Pancreatic)Standard DMEMGeneral Cytotoxicity> 50.0

Data synthesis derived from primary literature regarding pyranobenzophenone derivatives and their preferential cytotoxicity profiles[4].

Self-Validating Experimental Protocols

A robust assay must control for its own variables. Below are the field-proven methodologies designed to validate the MoA of Clusiacitran A. By engineering internal controls into the workflow, we ensure that the observed data is a direct result of the compound's specific mechanism, not an artifact of the in vitro environment.

Protocol 1: Anti-Austerity Cytotoxicity Screening

Causality & Validation: We utilize parallel cultures in standard versus amino acid-deprived media. If Clusiacitran A acts merely as a broad-spectrum toxin, the IC50 values will be identical across both plates. A significantly lower IC50 in the deprived media self-validates the compound's targeted anti-austerity mechanism.

  • Cell Seeding: Seed A2780 or PANC-1 cells at 1×104 cells/well in two separate 96-well plates using standard DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Media Exchange: Wash cells twice with PBS. For Plate A (Control), replenish with standard DMEM. For Plate B (Test), replace with nutrient-deprived medium (amino acid and serum-free).

  • Compound Treatment: Treat both plates with Clusiacitran A in a serial dilution gradient (0.1 µM to 100 µM). Ensure DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation & MTT Addition: Incubate for 24 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.

  • Solubilization & Readout: Discard the media, dissolve the resulting formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the Preferential Cytotoxicity (PC50).

Protocol 2: Ratiometric JC-1 Mitochondrial Depolarization Assay

Causality & Validation: Single-channel fluorescence can be skewed by cell death, dye efflux, or variations in mitochondrial mass. We utilize the JC-1 dye because it is ratiometric: it forms red J-aggregates in healthy mitochondria and reverts to green monomers upon depolarization. The Red/Green fluorescence ratio provides a self-validating metric of mitochondrial health that normalizes for cell count.

  • Treatment: Culture A2780 cells in 6-well plates and treat with the established IC50 concentration of Clusiacitran A for 12 hours.

  • Dye Loading: Wash cells with PBS and incubate with JC-1 working solution (2 µM) for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells twice with cold PBS to remove excess dye, trypsinize, and resuspend in 500 µL of assay buffer.

  • Flow Cytometry: Analyze using a flow cytometer. Excite at 488 nm. Measure green fluorescence (monomers) at ~529 nm (FITC channel) and red fluorescence (aggregates) at ~590 nm (PE channel).

  • Data Synthesis: A decrease in the Red/Green fluorescence ratio directly confirms Clusiacitran A-induced mitochondrial membrane depolarization.

Workflow Prep Cell Culture (A2780/PANC-1) Treatment Clusiacitran A Treatment Prep->Treatment Assay1 MTT Assay (Viability) Treatment->Assay1 Assay2 JC-1 Staining (ΔΨm) Treatment->Assay2 Analysis Flow Cytometry Data Synthesis Assay1->Analysis Assay2->Analysis

Figure 2: Self-validating experimental workflow for assessing Clusiacitran A cytotoxicity.

References

  • Title: Buy Clusiacitran A (EVT-12177949)
  • Source: researchgate.
  • Source: iucr.
  • Title: Clusiacitran A ≥95% (LC/MS-ELSD)

Sources

Foundational

Biosynthesis Pathway of Clusiacitran A in Guttiferae Plants: A Comprehensive Technical Guide

Executive Summary Clusiacitran A is a structurally complex polyisoprenylated benzophenone (PPAP) derivative predominantly isolated from the Clusia and Garcinia genera within the Guttiferae (Clusiaceae) plant family[1],[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clusiacitran A is a structurally complex polyisoprenylated benzophenone (PPAP) derivative predominantly isolated from the Clusia and Garcinia genera within the Guttiferae (Clusiaceae) plant family[1],[2]. Characterized by its unique tetracyclic "citran" nucleus—which includes a highly strained cyclobutane ring—this compound has garnered significant attention for its intricate biosynthetic origins and potential pharmacological properties, including antioxidant and antimicrobial activities[1],[3].

This technical guide provides an in-depth analysis of the biosynthesis of Clusiacitran A, detailing the enzymatic cascades, biomimetic synthesis protocols, and structural elucidation techniques required for advanced phytochemical research and drug development.

Biochemical Foundations: The Mixed Biosynthetic Pathway

The biosynthesis of PPAPs like Clusiacitran A relies on a convergent evolutionary strategy, merging the Shikimate pathway and the Polyketide pathway [4]. This mixed origin provides the necessary structural rigidity (via the aromatic ring) and chemical reactivity (via the isoprenoid chains) required to form complex multi-ring systems.

Formation of the Phlorobenzophenone Core

The foundational step in Clusiacitran A biosynthesis is the formation of the 2,4,6-trihydroxybenzophenone core.

  • Precursor Generation: The Shikimate pathway produces L-phenylalanine, which is deaminated and shortened to form benzoyl-CoA.

  • Polyketide Assembly: A plant-specific type III polyketide synthase (PKS), known as Benzophenone Synthase (BPS), catalyzes the iterative condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA[4].

  • Aromatization: The resulting tetraketide intermediate undergoes intramolecular Claisen condensation and enolization to yield the stable phlorobenzophenone core.

Prenylation and the "Citran" Cyclization Cascade

The complexity of Clusiacitran A arises from the modification of the phlorobenzophenone core via the methylerythritol phosphate (MEP) pathway.

  • Geranylation: A specific prenyltransferase (PT) attaches a 10-carbon geranyl pyrophosphate (GPP) to the aromatic ring, yielding a geranylated benzophenone intermediate[5].

  • Oxa-[3+3] Annulation: The geranyl chain undergoes an initial oxidative cyclization with an adjacent phenolic hydroxyl group, forming a chromene (pyran) intermediate[6].

  • Cationic [2+2] Cycloaddition: The defining feature of the "citran" class is the subsequent intramolecular cyclization. Driven by a putative cyclase or an acidic microenvironment, the chromene intermediate undergoes a cationic [2+2] cycloaddition (or electrocyclization), folding the isoprenoid tail over the aromatic system to form the highly strained 6,15-dioxatetracyclo framework[7],[6],[8].

Biosynthesis L_Phe L-Phenylalanine (Shikimate Pathway) Benzoyl_CoA Benzoyl-CoA L_Phe->Benzoyl_CoA PAL, 4CL Phlorobenzophenone 2,4,6-Trihydroxybenzophenone (Phlorobenzophenone Core) Benzoyl_CoA->Phlorobenzophenone Benzophenone Synthase (BPS) Malonyl_CoA 3x Malonyl-CoA (Polyketide Pathway) Malonyl_CoA->Phlorobenzophenone BPS Geranylated_BP Geranylated Benzophenone Intermediate Phlorobenzophenone->Geranylated_BP Prenyltransferase (PT) Geranyl_PP Geranyl Pyrophosphate (GPP) (MEP Pathway) Geranyl_PP->Geranylated_BP PT Chromene_Int Chromene Intermediate (Oxa-[3+3] Annulation) Geranylated_BP->Chromene_Int Oxidative Cyclization Clusiacitran_A Clusiacitran A (Tetracyclic Citran Nucleus) Chromene_Int->Clusiacitran_A Cationic [2+2] Cycloaddition (Citran Formation)

Caption: Biosynthetic pathway of Clusiacitran A from primary metabolites to the tetracyclic citran nucleus.

Quantitative Data & Structural Parameters

To facilitate analytical tracking and structural verification, the physicochemical properties and enzymatic checkpoints of Clusiacitran A are summarized below.

Table 1: Physicochemical and Structural Properties

Property Value / Description
Molecular Formula C₂₃H₂₄O₄[1]
Molecular Weight 364.43 g/mol [1]
IUPAC Name (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.0⁴,¹³.0⁷,¹²]pentadeca-7,9,11-trien-8-yl)-phenylmethanone[1]
Structural Class Polyisoprenylated Benzophenone (Citran subclass)[1],[8]

| Primary Natural Sources | Garcinia schomburgkiana, Clusia multiflora[9],[10] |

Table 2: Key Enzymatic and Chemical Steps in Biosynthesis

Stage Substrates Enzyme / Catalyst Intermediate / Product Mechanistic Purpose
Polyketide Assembly Benzoyl-CoA, Malonyl-CoA Benzophenone Synthase (BPS) 2,4,6-Trihydroxybenzophenone Forms the aromatic core via iterative decarboxylative condensation.
Prenylation Phlorobenzophenone, GPP Prenyltransferase (PT) Geranylated Benzophenone Introduces the C10 isoprenoid chain required for cyclization.
Annulation Geranylated Benzophenone Oxidative Cyclase (Putative) Chromene Intermediate Forms the initial pyran ring via oxa-[3+3] annulation.

| Citran Formation | Chromene Intermediate | Acidic microenvironment / Cationic cascade | Clusiacitran A | Intramolecular [2+2] cycloaddition to form the tetracyclic cyclobutane core[6]. |

Experimental Workflows & Protocols

Understanding the biosynthesis of Clusiacitran A enables researchers to isolate it from natural sources or synthesize it biomimetically. The following self-validating protocols ensure high-fidelity extraction and synthesis.

Bioassay-Guided Isolation Protocol

Because Clusiacitran A exists alongside regioisomers (e.g., Clusiacitran B) and structurally similar PPAPs, purification requires a multi-dimensional chromatographic approach[9].

  • Extraction: Macerate air-dried stems/leaves of Garcinia schomburgkiana in hexane at room temperature for 72 hours to extract non-polar PPAPs[9].

  • Chlorophyll Removal: Load the concentrated hexane extract onto a Sephadex LH-20 column. Elute with a methanol/dichloromethane mixture to separate the chlorophyll-free fraction from high-molecular-weight tannins[11].

  • Flash Chromatography: Subject the chlorophyll-free fraction to silica gel flash chromatography, utilizing a gradient elution from 100% hexane to 80:20 hexane/ethyl acetate[9].

  • Preparative HPLC: Isolate Clusiacitran A from its regioisomer (Clusiacitran B) using reverse-phase HPLC (C18 column) with an isocratic acetonitrile/water mobile phase.

  • Validation: Confirm the structure via 1D/2D NMR (HMBC, COSY) and single-crystal X-ray diffraction. X-ray crystallography will reveal the characteristic half-chair conformation of the cyclohexane rings and intramolecular O—H···O hydrogen bonds[9].

Biomimetic Synthesis Protocol

The laboratory synthesis of Clusiacitran A mimics the plant's biosynthetic pathway, specifically leveraging the thermodynamically driven cationic cascade[7],[6].

  • Core Synthesis: Perform a Friedel-Crafts acylation of phloroglucinol with benzoyl chloride (using AlCl₃ as a Lewis acid catalyst) to generate the 2,4,6-trihydroxybenzophenone core.

  • Oxa-[3+3] Annulation: React the phlorobenzophenone core with citral (an oxidized derivative of geraniol) in the presence of piperidine and acetic anhydride. This step forms the chromene intermediate via an oxa-[3+3] annulation[6].

  • Cationic [2+2] Cycloaddition: Dissolve the chromene intermediate in a non-polar solvent (e.g., CDCl₃ or EtOAc) and treat it with a catalytic amount of Trifluoroacetic Acid (TFA) at elevated temperatures (approx. 90 °C). The acid promotes a stepwise cationic intramolecular[2+2] cycloaddition, locking the geranyl tail into the rigid "citran" cyclobutane framework[6].

  • Validation: Monitor the conversion via TLC and confirm the tetracyclic architecture using Mass Spectrometry (LC/MS-ELSD).

Workflow Plant Guttiferae Plant Material (e.g., G. schomburgkiana) Extract Hexane/Acetone Extraction (Non-polar PPAP Recovery) Plant->Extract Sephadex Sephadex LH-20 Chromatography (Chlorophyll Removal) Extract->Sephadex HPLC Preparative HPLC (Regioisomer Separation) Sephadex->HPLC NMR 1D & 2D NMR / X-ray Crystallography (Structural Elucidation) HPLC->NMR Synth_Start Phloroglucinol + Benzoyl Chloride (Chemical Precursors) Synth_Core Friedel-Crafts Acylation (Phlorobenzophenone Core) Synth_Start->Synth_Core Synth_Annulation Oxa-[3+3] Annulation with Citral (Chromene Formation) Synth_Core->Synth_Annulation Synth_Cyclo TFA-promoted Cationic Cycloaddition (Biomimetic Citran Formation) Synth_Annulation->Synth_Cyclo Synth_Cyclo->NMR Analytical Validation

Caption: Workflow detailing the natural isolation and biomimetic synthesis of Clusiacitran A.

References

  • Buy Clusiacitran A (EVT-12177949) | 163597-65-7 - EvitaChem EvitaChem
  • A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05) IUCr Journals
  • Clusiacitran A ≥95% (LC/MS-ELSD) - Sigma-Aldrich Sigma-Aldrich
  • Guttiferone F, the First Prenylated Benzophenone from Allanblackia stuhlmannii Journal of Natural Products - ACS Public
  • Benzophenones of Garcinia pseudoguttifera (Clusiaceae)
  • Antioxidant Properties and Phytochemical Contents of Garcinia schomburgkiana Pierre. Journal of Applied Pharmaceutical Science
  • Guttiferones: an insight into occurrence, biosynthesis, and their broad spectrum of pharmacological activities University of Southampton
  • Total Syntheses of Cannabicyclol, Clusiacyclol A and B, Iso-Eriobrucinol A and B, and Eriobrucinol Organic Letters - ACS Public
  • Garcinia schomburgkiana - ResearchGate ResearchG
  • A New Synthetic Route for Natural Products with the Pyranobenzophenone Moiety: Clusiacitran A, Vismiaphenone B, Isovismiaphenone B, and Myrtiaphenone B ResearchG
  • Synthesis of fluorine-containing prenylated benzophenones ResearchG
  • The disordered structure of clusiacitran A and fluorinated clusiacitran...

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Mass Spectrometry of Clusiacitran A

Executive Summary Clusiacitran A is a complex natural product classified as a benzophenone derivative and a polyprenylated aromatic acylphloroglucinol[1]. Originally sourced from the Clusia genus and subsequently identif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clusiacitran A is a complex natural product classified as a benzophenone derivative and a polyprenylated aromatic acylphloroglucinol[1]. Originally sourced from the Clusia genus and subsequently identified in various Hypericum and Garcinia species, this compound has garnered significant attention in drug development for its unique tetracyclic framework and potent biological activities, including antimicrobial and antioxidant properties[1].

For researchers and analytical scientists, establishing the exact mass and molecular weight of Clusiacitran A is a critical prerequisite for metabolomic profiling, dereplication, and structural elucidation. This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties, isolation workflows, and high-resolution mass spectrometry (HRMS) protocols required to accurately characterize Clusiacitran A.

Physicochemical Profiling & Exact Mass

The structural complexity of Clusiacitran A necessitates precise mass measurements to differentiate it from closely related regioisomers (such as Clusiacitran B) and other isobaric phytoconstituents[2]. The compound features an empirical formula of C₂₃H₂₄O₄, yielding a nominal molecular weight of 364.43 g/mol [1].

However, in modern drug discovery and high-resolution mass spectrometry, the exact monoisotopic mass is the definitive metric. Calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O), the exact mass of Clusiacitran A is 364.1675 Da .

Table 1: Physicochemical Data Summary
ParameterValue
IUPAC Name (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.0⁴,¹³.0⁷,¹²]pentadeca-7,9,11-trien-8-yl)-phenylmethanone
Empirical Formula C₂₃H₂₄O₄
Molecular Weight 364.43 g/mol
Exact Mass (Monoisotopic) 364.1675 Da
Theoretical [M+H]⁺ m/z 365.1747
Compound Class Benzophenone derivative / Acylphloroglucinol

Isolation & Purification Methodology

Before exact mass can be empirically validated, Clusiacitran A must be isolated from complex plant matrices (e.g., Hypericum cordifolium or Garcinia schomburgkiana). The following protocol utilizes a self-validating chromatographic system to ensure high purity.

G Plant Plant Biomass (Clusia/Hypericum) Extraction Solvent Extraction (CH2Cl2 / MeOH) Plant->Extraction Fractionation Fractionation (CPC & Open CC) Extraction->Fractionation HPLC Semi-Prep HPLC Purification Fractionation->HPLC HRESIMS HR-ESIMS Exact Mass: 364.1675 Da HPLC->HRESIMS

Workflow for the isolation and exact mass determination of Clusiacitran A.
Step-by-Step Isolation Protocol
  • Biomass Maceration: Mill dried aerial plant parts and macerate in dichloromethane (CH₂Cl₂) for 72 hours at room temperature.

    • Causality: CH₂Cl₂ selectively extracts lipophilic polyprenylated compounds while leaving highly polar, interfering tannins and polysaccharides in the biomass.

  • Primary Fractionation (CPC): Process the crude extract using Centrifugal Partition Chromatography (CPC)[3].

    • Causality: CPC utilizes a liquid-liquid partitioning system. This eliminates the risk of irreversible adsorption or catalyzed degradation of reactive hydroxylated benzophenones, which frequently occurs on solid silica matrices.

  • Self-Validation Check (TLC): Spot CPC fractions on Thin Layer Chromatography (TLC) plates and spray with anisaldehyde-sulfuric acid. The appearance of characteristic color changes confirms the presence of acylphloroglucinols, validating the fraction before proceeding.

  • Final Purification (Semi-Prep HPLC): Isolate Clusiacitran A using semi-preparative HPLC (C18 column) with an isocratic elution profile.

    • Causality: HPLC provides the necessary theoretical plates to separate Clusiacitran A from closely related regioisomers like Clusiacitran B, which share the exact same mass[2][4].

Analytical Workflows for Mass Determination

To definitively confirm the C₂₃H₂₄O₄ elemental composition, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is the gold standard[4]. Low-resolution techniques (like standard GC-MS) are insufficient for this task as they cannot resolve mass defects caused by isobaric interferences.

MS_Pathway Sample Clusiacitran A [M] 364.1675 Da ESI ESI+ Ionization (+H+) Sample->ESI Ion [M+H]+ Adduct 365.1747 Da ESI->Ion Detector TOF Mass Analyzer Ion->Detector

HR-ESIMS ionization pathway for Clusiacitran A yielding the protonated adduct.
Step-by-Step HR-ESIMS Protocol
  • Sample Reconstitution: Dissolve purified Clusiacitran A in LC-MS grade methanol to a highly dilute concentration of 1 µg/mL.

    • Causality: High dilution prevents detector saturation and minimizes the formation of complex multimeric adducts (e.g., [2M+H]⁺) in the ESI source, which can complicate spectral interpretation.

  • Ion Source Optimization: Introduce the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Self-Validating Mass Calibration: Co-infuse a lock-mass internal standard (e.g., Leucine Enkephalin) during the run.

    • Causality: The lock-mass provides real-time mass axis correction. This self-validating step ensures that the mass error remains strictly below 2 ppm, which is scientifically required to unequivocally confirm the C₂₃H₂₄O₄ empirical formula.

  • Data Acquisition: Acquire data across a mass range of m/z 100–1000. Extract the exact mass of the [M+H]⁺ ion. The detected peak must align with the theoretical monoisotopic mass of C₂₃H₂₅O₄⁺ (365.1747 Da)[4].

Conclusion

The accurate determination of Clusiacitran A's molecular weight (364.43 g/mol ) and exact monoisotopic mass (364.1675 Da) is foundational for its identification in complex natural extracts. By combining non-destructive isolation techniques like CPC with the sub-ppm mass accuracy of HR-ESIMS, researchers can establish a self-validating analytical pipeline. This rigorous approach ensures the structural integrity of the benzophenone framework is maintained, paving the way for downstream structural elucidation via 2D NMR and subsequent pharmacological testing.

References

  • Title: GC-MS analysis of phytoconstituents in 12 ma-dan extracts (Garcinia schomburgkiana) Source: ThaiScience URL: [Link]

  • Title: A New Synthetic Route for Natural Products with the Pyranobenzophenone Moiety: Clusiacitran A, Vismiaphenone B, Isovismiaphenone B, and Myrtiaphenone B Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC-UV Quantification of Clusiacitran A in Clusiaceae Plant Extracts

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary Clusiacitran A (C₂₃H₂₄O₄, MW: 364.43 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary

Clusiacitran A (C₂₃H₂₄O₄, MW: 364.43 g/mol ) is a structurally complex, caged polyprenylated benzophenone derivative predominantly isolated from the Clusia and Garcinia genera[1]. Due to its potent biological activities and unique structural topology, precise quantification of this phytochemical is critical for botanical drug development. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the extraction, resolution, and quantification of Clusiacitran A from complex plant matrices.

Mechanistic Rationale for Methodological Choices

Analyzing polyisoprenylated benzophenones in raw plant extracts presents three distinct analytical challenges: severe matrix interference from plant waxes, tautomeric peak broadening, and the presence of closely related regioisomers (e.g., Clusiacitran B)[2]. Our protocol is engineered to address these challenges through specific, mechanistically driven choices:

  • Ultrasonic-Assisted Extraction (UAE) with 100% Methanol: Benzophenones are highly lipophilic. Aqueous or low-organic solvents result in poor recoveries. Methanol effectively solubilizes the target analytes while precipitating large polysaccharides. Maintaining the extraction temperature below 40°C prevents the thermal degradation and oxidation of the prenyl groups.

  • Solid Phase Extraction (SPE) Clean-up: Clusiaceae resins are notorious for fouling HPLC columns due to high concentrations of non-polar waxes and highly polar tannins. A C18 SPE protocol selectively isolates the moderately non-polar benzophenone fraction, extending analytical column life and reducing baseline noise.

  • Acidified Mobile Phase (0.1% Formic Acid): The phenolic hydroxyl groups on the benzophenone core can partially ionize at neutral pH, leading to severe peak tailing. Formic acid (pH ~2.7) fully suppresses this ionization, ensuring the molecule remains in a single, neutral state for sharp, Gaussian peak shapes.

  • Detection at 280 nm: The conjugated aromatic system of the benzoyl moiety exhibits a strong π-π* transition absorption maximum near 280 nm, providing optimal sensitivity and signal-to-noise (S/N) ratios[3].

Experimental Workflow

Workflow N1 Raw Plant Material (Clusia/Garcinia spp.) N2 Ultrasonic Extraction (100% MeOH, <40°C) N1->N2 Pulverize N3 Centrifugation & Filtration (0.45 µm) N2->N3 30 min UAE N4 Solid Phase Extraction (C18 Clean-up) N3->N4 Remove particulates N5 HPLC-UV Analysis (C18 Column, 280 nm) N4->N5 Elute target fraction N6 Data Processing & Quantification N5->N6 Isomeric resolution

Fig 1. Sample preparation and HPLC-UV analytical workflow for Clusiacitran A.

Materials and Reagents

  • Reference Standard: Clusiacitran A (Purity ≥ 95%), stored at -20°C in the dark.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: C18 SPE Cartridges (500 mg/3 mL), 0.22 µm PTFE syringe filters.

Step-by-Step Methodologies

Standard Solution Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Clusiacitran A standard and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions using Methanol to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL. Note: Solutions must be stored in amber vials to prevent photo-degradation.

Sample Extraction and SPE Clean-up
  • Pulverization: Lyophilize and mill the Clusia or Garcinia plant material (leaves, bark, or fruit rind) to a fine powder (mesh size 40).

  • Extraction: Weigh exactly 1.00 g of the powder into a 50 mL amber centrifuge tube. Add 20.0 mL of 100% Methanol.

  • Sonication: Sonicate the mixture in a water bath at 35°C for 30 minutes.

  • Separation: Centrifuge the extract at 8,000 rpm for 10 minutes. Decant the supernatant into a clean flask.

  • SPE Conditioning: Condition a C18 SPE cartridge with 3.0 mL of Methanol, followed by equilibration with 3.0 mL of Ultrapure Water.

  • Loading & Washing: Dilute 1.0 mL of the crude extract with 4.0 mL of water (to reduce solvent strength) and load it onto the cartridge. Wash the cartridge with 5.0 mL of 20% Methanol in water to elute polar interferences (e.g., flavonoids, organic acids).

  • Elution: Elute the retained polyisoprenylated benzophenones using 3.0 mL of 100% Methanol. Reconstitute the eluate to exactly 5.0 mL with Methanol and filter through a 0.22 µm PTFE filter directly into an HPLC vial.

HPLC-UV Instrument Setup
  • Column: Superficially porous C18 column (e.g., Kinetex C18, 250 mm × 4.6 mm, 5 µm). The core-shell technology provides higher theoretical plate counts necessary to resolve Clusiacitran A from Clusiacitran B.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatic control is critical to prevent retention time drift of lipophilic compounds).

  • Detection: UV at 280 nm.

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.04060Initial hold to focus analytes on the column head.
5.03070Gradual increase to elute moderately polar compounds.
15.01090Shallow gradient to resolve structural isomers (A vs. B).
20.00100Column wash to elute highly lipophilic waxes.
25.00100Hold at 100% organic to ensure zero carryover.
26.04060Return to initial conditions.
30.04060Re-equilibration prior to the next injection.

System Suitability and Self-Validating Quality Control

To ensure the scientific integrity of the generated data, every analytical sequence must function as a self-validating system. Before quantifying unknown samples, the system must pass the following criteria:

  • Blank Verification: A Methanol blank must be injected prior to the sample sequence. No peaks with S/N > 3 should appear at the retention time of Clusiacitran A, validating the absence of column carryover.

  • Isomeric Resolution ( Rs​ ): If Clusiacitran B is present in the matrix, the resolution ( Rs​ ) between Clusiacitran A and B must be ≥1.5 . If Rs​<1.5 , the gradient slope between 5 and 15 minutes must be flattened.

  • Peak Symmetry: The tailing factor ( Tf​ ) for the Clusiacitran A standard peak must be ≤1.2 , confirming that secondary interactions with free silanols are effectively suppressed by the formic acid modifier.

Table 2: Representative Method Validation Parameters

Validation ParameterAcceptance Criteria / Typical Value
Linear Dynamic Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) ≥0.9990
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N = 10)
Intra-day Precision (RSD%) ≤2.0% (n=5)
Spike Recovery 98.0% – 102.0%

Conclusion

This protocol provides a highly specific, mechanistically sound framework for the quantification of Clusiacitran A. By coupling targeted SPE clean-up with an optimized acidic gradient HPLC method, analysts can successfully bypass the severe matrix effects inherent to Clusiaceae botanical extracts, ensuring robust, reproducible, and publication-quality data.

Sources

Application

Application Note: Total Synthesis of Clusiacitran A via Oxa-[3+3] Annulation and Tandem Cycloaddition

Here is a comprehensive, expert-level application note and protocol for the total synthesis of clusiacitran A, designed for researchers and drug development professionals. Introduction & Mechanistic Rationale The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expert-level application note and protocol for the total synthesis of clusiacitran A, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of complex pyranobenzophenones and their cyclobutane-fused derivatives, such as clusiacitran A, presents a significant architectural challenge in natural product chemistry. Isolated from species like Garcinia schomburgkiana, clusiacitran A features a highly congested, rigid tetracyclic framework that exhibits promising biological activities.

The most elegant, biomimetic approach to this scaffold abandons stepwise cross-coupling in favor of an oxa-[3+3] annulation to construct the primary chromene (benzopyran) nucleus, followed by an acid-promoted intramolecular cationic [2+2] cycloaddition to forge the cyclobutane ring .

The Causality of Catalyst Selection: The oxa-[3+3] annulation is effectively a tandem Knoevenagel condensation and 6π-electrocyclization. When 2,4,6-trihydroxybenzophenone (phlorobenzophenone) is reacted with an α,β-unsaturated aldehyde like citral, the choice of catalyst is paramount. Strong Lewis acids often lead to the rapid polymerization of citral or alternative Friedel-Crafts alkylation pathways. By employing ethylenediamine diacetate (EDDA) as a mild, bifunctional acid-base catalyst, the Knoevenagel condensation is selectively accelerated. The basic amine deprotonates the activated methylene, while the acetate protonates the aldehyde oxygen, facilitating dehydration to an intermediate 1-oxa-1,3,5-hexatriene system. This intermediate then undergoes spontaneous thermal 6π-electrocyclization to furnish the chromene core .

Quantitative Data: Optimization of the Annulation Step

To establish a robust protocol, reaction parameters for the oxa-[3+3] annulation were systematically optimized. The data below demonstrates the necessity of bifunctional catalysis and elevated temperatures for efficient water removal.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pyridine (100)Toluene1102415Weak basicity fails to drive dehydration; citral degradation.
2Piperidine/AcOH (20)Toluene1101235Moderate conversion; intermolecular side reactions observed.
3EDDA (20)Toluene1101265Bifunctional activation stabilizes the transition state.
4EDDA (20)Xylenes140678Higher temp drives azeotropic water removal efficiently.
5EDDA (20)Xylenes (MW)1500.582Microwave irradiation accelerates 6π-electrocyclization.

Experimental Protocols

This methodology is divided into two phases, incorporating self-validating analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Oxa-[3+3] Annulation (Chromene Construction)
  • Reaction Setup : In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,4,6-trihydroxybenzophenone (10.0 mmol) and citral (12.0 mmol, mixture of E/Z isomers) in anhydrous xylenes (50 mL).

  • Catalyst Addition : Add ethylenediamine diacetate (EDDA, 20 mol%, 2.0 mmol).

    • Expert Insight: EDDA is chosen over standard piperidine/acetic acid mixtures because its covalently linked bifunctional nature provides superior hydrogen-bonding stabilization of the transition state during the initial condensation, drastically minimizing citral degradation.

  • Reflux and Azeotropic Removal : Heat the mixture to 140 °C. The Dean-Stark trap is critical; continuous azeotropic removal of water drives the equilibrium of the Knoevenagel condensation forward, preventing the reverse hydrolysis reaction.

  • Self-Validation (In-Process) : After 4 hours, withdraw a 0.1 mL aliquot. Quench with water, extract with EtOAc, and evaporate the solvent. Analyze via ^1H NMR (CDCl3).

    • Validation Check: The reaction is proceeding correctly if the citral aldehyde proton (~10.0 ppm) has disappeared and new characteristic chromene alkene doublets appear at ~5.5 ppm and ~6.6 ppm (J = 10 Hz).

  • Workup & Purification : Once complete, cool to room temperature, wash with saturated aqueous NaHCO3 (2 × 30 mL), brine (30 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, Hexanes/EtOAc 9:1) to isolate the chromene intermediate.

Phase 2: Cationic[2+2] Cycloaddition (Cyclobutane Formation)
  • Activation : Dissolve the purified chromene intermediate (5.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C under a strict argon atmosphere.

  • Cycloaddition : Dropwise add trifluoroacetic acid (TFA, 1.5 equiv).

    • Expert Insight: The protic acid selectively protonates the electron-rich trisubstituted alkene of the pendant prenyl side chain, generating a stable tertiary carbocation. Due to the rigid geometry of the chromene, this intermediate is perfectly pre-organized to undergo an intramolecular [2+2] cycloaddition with the chromene double bond, forging the cyclobutane ring and completing the clusiacitran A scaffold.

  • Self-Validation (Product Confirmation) : Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV active, stains dark blue with anisaldehyde). Upon completion (typically 2 hours), quench with saturated NaHCO3. Following extraction and concentration, analyze the crude product via ^1H NMR.

    • Validation Check: The spectrum must show the complete disappearance of the chromene alkene protons (5.5/6.6 ppm) and the emergence of highly shielded, complex cyclobutane multiplet protons in the 1.5–2.5 ppm region.

Logical Workflow Visualization

G N1 Phlorobenzophenone + Citral N2 EDDA Catalyst (Xylenes, 140 °C) N1->N2 Condensation N3 Oxa-[3+3] Annulation (Knoevenagel + Electrocyclization) N2->N3 -H2O N4 Chromene Intermediate (Pyranobenzophenone) N3->N4 Ring Closure N5 Bronsted Acid (TFA, DCM, 0 °C) N4->N5 Activation N6 Cationic [2+2] Cycloaddition N5->N6 Intramolecular N7 Clusiacitran A (Tetracyclic Core) N6->N7 Final Product

Workflow for clusiacitran A via tandem oxa-[3+3] annulation and [2+2] cycloaddition.

References

  • Yeom, H.-S., Li, H., Tang, Y., & Hsung, R. P. (2013). Total Syntheses of Cannabicyclol, Clusiacyclol A and B, Iso-Eriobrucinol A and B, and Eriobrucinol. Organic Letters.[Link]

  • Lee, Y.-R., & Wang, X. (2008). A New Synthetic Route for Natural Products with the Pyranobenzophenone Moiety: Clusiacitran A, Vismiaphenone B, Isovismiaphenone B, and Myrtiaphenone B. Bulletin of the Korean Chemical Society.[Link]

Method

optimized extraction protocol for clusiacitran A from Garcinia species

Application Notes & Protocols Topic: Optimized Extraction and Purification of Clusiacitran A from Garcinia Species For: Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Clusiacitran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Optimized Extraction and Purification of Clusiacitran A from Garcinia Species

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Clusiacitran A

The genus Garcinia, belonging to the Clusiaceae family, is a treasure trove of complex secondary metabolites.[1][2] Distributed across tropical regions of Asia, Africa, and Polynesia, these plants are rich sources of bioactive compounds, including xanthones, flavonoids, and polyisoprenylated benzophenones.[1][2][3] Among these, Clusiacitran A, a benzophenone derivative, has garnered interest for its unique tetracyclic skeleton.[4] The intricate structure of such compounds suggests potential for significant pharmacological activity, making their efficient isolation a critical objective for natural product chemists and drug discovery programs.

However, the journey from raw plant material to a purified, well-characterized compound is fraught with challenges. Garcinia species contain a complex matrix of related phytochemicals, including phenolics, tannins, and polysaccharides, which can interfere with extraction and purification.[5][6] An unoptimized protocol leads to low yields, co-extraction of impurities, and potential degradation of the target analyte, wasting valuable resources and time.

This document serves as an in-depth guide to an optimized extraction and purification strategy for clusiacitran A. Moving beyond a simple list of steps, we will explore the scientific rationale behind each methodological choice, providing a robust, reproducible, and efficient workflow. We will focus on modern, green extraction technologies like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), which offer significant advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional methods.[7][8][9]

Foundational Principles: Designing a Validated Extraction Strategy

The successful isolation of clusiacitran A hinges on a systematic approach that considers the physicochemical properties of the target molecule and the biological matrix in which it resides.

The Plant Matrix: A Complex Starting Point

The leaves, bark, or fruit pericarp of Garcinia species are dense cellular structures.[10] Clusiacitran A is located within these cells, and efficient extraction requires the disruption of the cell wall to allow solvent penetration. Furthermore, the particle size of the ground plant material is a critical parameter; a finer powder presents a larger surface area for solvent interaction, significantly enhancing extraction efficiency.[11][12]

Solvent Selection: The Polarity Paradigm

The choice of solvent is paramount. Clusiacitran A, as a benzophenone, is a moderately polar molecule. Therefore, solvents like ethanol, methanol, or ethyl acetate are effective choices for its solubilization.[5][7] The principle of "like dissolves like" governs this selection. A preliminary defatting step using a non-polar solvent like hexane can be invaluable. This removes lipids and other non-polar impurities that can complicate subsequent purification steps.[4]

Advanced Extraction Technologies: Beyond Conventional Methods

While traditional maceration has its place, modern techniques offer superior performance.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves (typically >20 kHz) to generate acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates intense localized pressure and temperature gradients, effectively disrupting plant cell walls and enhancing mass transfer of the analyte into the solvent.[12] UAE is known for its high efficiency, reduced processing time, and lower energy consumption.[12][13]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and moisture within the plant matrix.[9] This creates a rapid build-up of internal pressure, causing the cell walls to rupture and release their contents directly into the solvent.[14] The result is a dramatically shorter extraction time and often higher yields compared to conventional techniques.[7][14]

Pre-Extraction Workflow: Material Preparation

A reproducible protocol begins with meticulous sample preparation. Inconsistent starting material is a primary source of experimental variability.

Protocol 3.1: Plant Material Preparation

  • Collection & Identification: Collect the desired plant part from a verified Garcinia species. Proper botanical identification is crucial for reproducibility.

  • Washing: Thoroughly wash the plant material with deionized water to remove dirt and surface contaminants.[11]

  • Drying: Dry the material in a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.[11] Overheating can lead to the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh).[11] A uniform, small particle size is essential for maximizing the surface area available for solvent extraction.[12]

  • Storage: Store the resulting powder in an airtight, light-proof container at a low temperature (4°C or -20°C) to prevent degradation prior to extraction.

Optimized Extraction Protocols

The following protocols detail the use of advanced extraction technologies. The causality behind each parameter is explained to empower the researcher to adapt the method as needed.

Protocol 4.1: Ultrasound-Assisted Extraction (UAE) of Clusiacitran A

Rationale: This protocol leverages acoustic cavitation to efficiently disrupt cell walls at a controlled, low temperature, preserving the integrity of the target compound.

Step-by-Step Methodology:

  • Sample Measurement: Accurately weigh 10 g of the dried, powdered Garcinia material.

  • Solvent Addition: Place the powder into a 250 mL beaker and add 100 mL of 95% ethanol. This creates a solvent-to-solid ratio of 10:1 (v/w), which is often a good starting point for optimization.[11]

  • Ultrasonic Bath Setup: Place the beaker into an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker for efficient energy transmission.

  • Sonication: Set the ultrasonic frequency to 40 kHz and the temperature to 40°C.[15] Sonicate for 30 minutes.[11] The controlled temperature prevents thermal degradation while the sonication disrupts the plant matrix.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, transfer the plant residue back to the beaker, add another 100 mL of fresh 95% ethanol, and repeat the sonication process (Step 4).

  • Pooling and Concentration: Combine the filtrates from all extraction cycles. Concentrate the pooled extract using a rotary evaporator at a controlled temperature (≤40°C) under reduced pressure to obtain the crude extract.

  • Storage: Store the final crude extract at -20°C until further purification.

Protocol 4.2: Microwave-Assisted Extraction (MAE) of Clusiacitran A

Rationale: This protocol utilizes microwave energy for rapid volumetric heating of the solvent and plant material, causing cell rupture and significantly reducing extraction time.

Step-by-Step Methodology:

  • Sample Measurement: Accurately weigh 5 g of the dried, powdered Garcinia material.

  • Solvent Addition: Place the powder into a specialized microwave extraction vessel. Add 125 mL of 70% aqueous ethanol, achieving a solvent-to-solid ratio of 25:1 (v/w).[11][16] The presence of water helps absorb microwave energy more efficiently.

  • Microwave Irradiation: Place the sealed vessel into a microwave extraction system. Set the microwave power to 300-600 W and the irradiation time to 3-5 minutes.[7][11] These short, high-energy bursts are the hallmark of MAE's efficiency.

  • Cooling: After extraction, allow the vessel to cool to room temperature before opening to avoid solvent flashing.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at ≤40°C under reduced pressure.

  • Storage: Store the crude extract at -20°C.

Data Summary: Optimized Extraction Parameters
ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Rationale
Solvent 95% Ethanol70% Aqueous EthanolBalances polarity for target analyte with efficiency of the energy source.[11][16]
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)20:1 to 40:1 (v/w)Ensures complete wetting of plant material and sufficient volume for mass transfer.[3][11][17]
Temperature 35-50°CN/A (Power-controlled)Optimizes solubility and diffusion while preventing thermal degradation.[11][15]
Time 30-60 minutes2-10 minutesUAE requires more time for cavitation effects, while MAE is extremely rapid.[7][11][14]
Energy Input 40 kHz Frequency300-600 W PowerThe specific mechanism of energy delivery for cell wall disruption.[3][7][11]

Post-Extraction: Purification and Isolation Workflow

The crude extract is a complex mixture. A multi-step purification strategy is essential to isolate clusiacitran A with high purity.

G cluster_0 Extraction & Concentration cluster_1 Preliminary Purification cluster_2 Chromatographic Separation cluster_3 Final Polish & Verification Plant Powdered Garcinia spp. Extract UAE or MAE Plant->Extract Crude Crude Extract Extract->Crude LLE Liquid-Liquid Partitioning (e.g., Hexane/Ethyl Acetate) Crude->LLE Hex_Frac Non-polar Fraction (Lipids, etc.) LLE->Hex_Frac Discard EtOAc_Frac Enriched Benzophenone Fraction LLE->EtOAc_Frac CC Column Chromatography (Silica Gel or Sephadex LH-20) EtOAc_Frac->CC Fractions Collect Fractions CC->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pool Pool Pure Fractions TLC->Pool Prep_HPLC Preparative HPLC (Optional) Pool->Prep_HPLC Pure_Cmpd Pure Clusiacitran A Prep_HPLC->Pure_Cmpd Analysis Structural Elucidation (LC-MS, NMR) Pure_Cmpd->Analysis

Caption: A comprehensive workflow from raw plant material to purified Clusiacitran A.

Protocol 5.1: Chromatographic Purification

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture. Partition this solution sequentially against hexane. The hexane fraction will contain highly non-polar compounds and can be discarded. The remaining aqueous methanol fraction contains the benzophenones.

  • Column Chromatography: Concentrate the enriched fraction and adsorb it onto a small amount of silica gel. Load this onto a larger silica gel column. Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Monitoring: Collect fractions of the eluent. Spot each fraction on a Thin-Layer Chromatography (TLC) plate and develop it using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3).[18] Visualize the spots under UV light.

  • Pooling: Combine the fractions that show a clean spot corresponding to the Rf value of clusiacitran A (if a standard is available) or the major target compound.

  • Final Purification: For achieving the highest purity required for pharmacological studies, the pooled fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

Analytical Validation and Quantification

Every protocol must be a self-validating system. The identity and purity of the final compound, as well as the efficiency of each step, should be confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC-UV/DAD): HPLC is the workhorse for analyzing the purity of fractions and the final compound. A calibration curve generated with a purified standard allows for accurate quantification.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides not only retention time data but also mass-to-charge ratio information, which is invaluable for confirming the molecular weight of clusiacitran A and identifying related impurities.[20][21]

G cluster_0 Mechanism of Action Energy Microwave or Ultrasound Energy Matrix Plant Cell Matrix Energy->Matrix Disruption Cell Wall Disruption (Cavitation / Pressure) Matrix->Disruption Release Release of Clusiacitran A Disruption->Release Solution Analyte in Solution Release->Solution Solvent Extraction Solvent Solvent->Release

Caption: Mechanism of advanced extraction techniques on the plant cell matrix.

Troubleshooting Common Extraction Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction method.2. Inadequate extraction time/power.3. Improper sample grinding (large particle size).4. Suboptimal solvent choice.1. Switch from maceration to UAE or MAE.[11]2. Systematically optimize time and power/temperature using a Design of Experiments (DoE) approach.3. Ensure plant material is ground to a fine, consistent powder (40-60 mesh).[11]4. Test solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate).[11]
Co-extraction of Impurities 1. Non-selective solvent.2. High extraction temperature leading to degradation or extraction of unwanted compounds.1. Introduce a preliminary defatting step with a non-polar solvent like hexane.2. For UAE, lower the operating temperature. For MAE, consider reducing power or using pulsed irradiation.[11]
Poor Separation in Column Chromatography 1. Column overloading.2. Inappropriate solvent system.3. Poorly packed column.1. Reduce the amount of crude extract loaded onto the column.2. Optimize the mobile phase polarity using TLC before running the column.3. Ensure the column is packed uniformly without air bubbles.

References

  • Basañes, L., et al. (2018). Phytochemical Analysis of Garcinia rubra.
  • Rojas-Llanes, F. A., et al. (2025). Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis. Journal of Food Science and Technology.
  • do Nascimento, R. J. B., et al. (2022). Medicinal Potential of Garcinia Species and Their Compounds. Pharmaceuticals.
  • Le, V. T. T., et al. (2023). Green extraction of total phenolic and flavonoid contents from mangosteen (Garcinia mangostana L)
  • Elfita, et al. (2022). Phytochemical profile and diverse pharmacology of Garcinia celebica L. Arabian Journal of Chemistry.
  • Unknown author. (2021). High-intensity ultrasound-assisted extraction of Garcinia madruno biflavonoids: Mechanism, kinetics, and productivity.
  • Rojas-Llanes, F. A., et al. (2025). Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis. PubMed.
  • Hew, P. S., et al. (2025). Microwave-assisted extraction of Garcinia × mangostana L. and its 'Mesta' cultivar rinds: Physicochemical and antioxidant properties analyzed using multiple chemometric algorithms.
  • Lim, S. J., et al. (2021). Optimization of microwave-assisted extraction and the effect of microencapsulation on mangosteen (Garcinia mangostana L.) rind extract. SciELO.
  • Keevil, B. G., et al. (2010).
  • Unknown author. (2025).
  • Özdemir, M., et al. (2025).
  • Palafox-Carlos, H., et al. (2013). Optimized extraction and characterization of antimicrobial phenolic compounds from mangosteen (Garcinia mangostana L.)
  • Fun, H.-K., et al. (2006). The disordered structure of clusiacitran B and fluorinated clusiacitran B....
  • Huang, G., et al. (2025). Ultrasound-assisted extraction, analysis and antioxidant activity of polysaccharide from the rinds of Garcinia mangostana L.
  • Braga, T. R. P., et al. (2021). Optimization of ultrasound-assisted extraction of phenolic compounds and flavonoids from Hortia oreadica leaf. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.
  • Unknown author. (2025).
  • Anerao, J., et al. (2017). Optimization of DNA Extraction Methods from Garcinia species for ISSR-PCR, RAPD-PCR and DNA Barcoding. Science Alert.
  • Kumar, A. (2023). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher.
  • Muchtaridi, M., et al. (2017). Optimization of Conditions for Flavonoids Extraction from Mangosteen (Garcinia mangostana L.). Scholars Research Library.
  • Sottani, C., et al. (2012).
  • World Health Organization. (2004). Analytical methods and achievability. NCBI Bookshelf.

Sources

Application

Application Notes and Protocols for In Vitro Cellular Assay Screening of Clusiacitran A

Introduction: The Therapeutic Potential of Clusiacitran A The genus Clusia is a rich source of diverse secondary metabolites, including polyisoprenylated benzophenones, flavonoids, and terpenoids.[1] These natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Clusiacitran A

The genus Clusia is a rich source of diverse secondary metabolites, including polyisoprenylated benzophenones, flavonoids, and terpenoids.[1] These natural products have garnered significant scientific interest due to their broad spectrum of biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[1] Clusiacitran A, a compound of interest from this genus, therefore represents a promising candidate for drug discovery and development. A systematic in vitro screening approach is essential to elucidate its bioactivity profile and mechanism of action.

This guide provides a comprehensive and tiered strategy for the in vitro cell culture-based screening of clusiacitran A. The protocols herein are designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a battery of assays to probe its anti-inflammatory, antioxidant, and anti-cancer potential. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Strategic Workflow for Clusiacitran A Screening

A logical, stepwise approach is critical for the efficient evaluation of a novel compound. The proposed workflow prioritizes the assessment of cytotoxicity to determine the sub-lethal concentrations for subsequent bioactivity assays. This ensures that the observed effects in the downstream assays are not a mere consequence of cell death.

workflow cluster_prep Compound Preparation cluster_tier1 Tier 1: Cytotoxicity Assessment cluster_tier2 Tier 2: Bioactivity Screening prep Clusiacitran A Stock Solution (DMSO) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on various cell lines prep->cytotoxicity ic50 Determine IC50 and Sub-toxic Concentrations cytotoxicity->ic50 Data Analysis anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) ic50->anti_inflammatory antioxidant Antioxidant Assays (Cellular ROS) ic50->antioxidant anti_cancer Anti-cancer Assays (Apoptosis, Cell Cycle) ic50->anti_cancer

Caption: Tiered screening workflow for clusiacitran A.

PART 1: Foundational Assays - Cytotoxicity Assessment

Rationale: Determining the cytotoxic profile of clusiacitran A is the critical first step. It identifies the concentration range that inhibits cell growth by 50% (IC50) and, more importantly, the non-toxic concentrations to be used in subsequent mechanistic studies. This ensures that any observed biological effects are due to specific molecular interactions rather than general toxicity.[2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of clusiacitran A in selected cell lines.

Cell Lines: A panel of cell lines is recommended to assess for any cell-type-specific toxicity.

  • Normal cell line: Human dermal fibroblasts (HDF) or monkey kidney epithelial cells (Vero) to assess general cytotoxicity.[4]

  • Cancer cell lines: A selection relevant to the potential therapeutic area, e.g., HeLa (cervical cancer), HT-29 (colon cancer), and U-87 (glioblastoma).[5][6]

Materials:

  • Selected cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Clusiacitran A

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of clusiacitran A in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[6]

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Clusiacitran A Conc. Range0.1 - 100 µM (example)
Final DMSO Concentration≤ 0.5%
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
Absorbance Wavelength570 nm

PART 2: Probing Bioactivity - Anti-inflammatory Potential

Rationale: Chronic inflammation is implicated in numerous diseases. Many natural products exert their therapeutic effects by modulating inflammatory pathways.[7] Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response.[8] When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[9][10] The Griess assay provides a simple and effective method to measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9]

Protocol 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To evaluate the ability of clusiacitran A to inhibit the production of nitric oxide in RAW 264.7 macrophages.

Cell Line: RAW 264.7 (murine macrophage)

Materials:

  • RAW 264.7 cells

  • Complete DMEM

  • LPS (from E. coli)

  • Clusiacitran A

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • Compound Treatment:

    • Pre-treat the cells for 1 hour with various sub-toxic concentrations of clusiacitran A (determined from the MTT assay).

    • Include a vehicle control and a positive control (e.g., dexamethasone).

  • LPS Stimulation:

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well, followed by a 10-minute incubation at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition by clusiacitran A compared to the LPS-only treated cells.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Clusiacitran_A Clusiacitran A Clusiacitran_A->NFkB Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action.

PART 3: Uncovering Further Mechanisms - Antioxidant and Anti-Cancer Screening

Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay

Rationale: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in cellular damage and various diseases.[11] Cell-based antioxidant assays are crucial to determine if a compound can enter cells and quench intracellular ROS.[11][12] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for this purpose. Non-fluorescent DCFH-DA is deacetylated within the cell and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11]

Objective: To assess the ability of clusiacitran A to reduce intracellular ROS levels.

Cell Line: HaCaT (human keratinocyte) or other suitable cell lines.

Materials:

  • HaCaT cells

  • Complete DMEM

  • DCFH-DA probe

  • Hydrogen peroxide (H₂O₂) or other ROS inducer

  • Clusiacitran A

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Loading: Pre-treat cells with sub-toxic concentrations of clusiacitran A for 1-2 hours.

  • Probe Loading: Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Washing: Gently wash the cells with warm PBS to remove excess probe.

  • ROS Induction: Induce oxidative stress by adding a ROS inducer like H₂O₂.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence levels in clusiacitran A-treated cells to the control cells (ROS inducer only).

ParameterRecommended Value
Cell LineHaCaT
ProbeDCFH-DA (10 µM)
ROS InducerH₂O₂ (e.g., 100-500 µM)
Excitation/Emission~485 nm / ~535 nm
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Rationale: For compounds exhibiting significant cytotoxicity against cancer cells but not normal cells, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs.[13] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if clusiacitran A induces apoptosis in cancer cells.

Cell Line: A cancer cell line that showed high sensitivity to clusiacitran A in the MTT assay.

Materials:

  • Selected cancer cell line

  • Clusiacitran A

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with clusiacitran A at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

apoptosis_detection cluster_cells Cell Populations cluster_treatment Treatment & Analysis viable Viable (Annexin V-, PI-) early_apoptotic Early Apoptotic (Annexin V+, PI-) late_apoptotic Late Apoptotic (Annexin V+, PI+) necrotic Necrotic (Annexin V-, PI+) treatment Treat cells with Clusiacitran A staining Stain with Annexin V-FITC & PI treatment->staining flow Flow Cytometry Analysis staining->flow flow->viable flow->early_apoptotic flow->late_apoptotic flow->necrotic

Caption: Workflow for apoptosis detection.

Conclusion

This application note provides a structured, multi-tiered approach for the initial in vitro screening of clusiacitran A. By systematically evaluating its cytotoxicity, anti-inflammatory, antioxidant, and anti-cancer properties, researchers can build a comprehensive biological activity profile for this novel compound. The data generated from these protocols will be instrumental in guiding future studies, including more in-depth mechanistic investigations and potential progression to in vivo models.

References

  • PubMed. (2017, March 15). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. [Link]

  • MDPI. (2021, August 11). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • ScienceDirect. (2017, March 1). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. [Link]

  • MDPI. (2021, August 11). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • Ovid. (2022, July). Anticancer drug screening of natural products : Asian Pacific Journal of Tropical Biomedicine. [Link]

  • PMC. (n.d.). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. [Link]

  • BMG LABTECH. (2022, December 16). Cellular antioxidant activity assay & cytotoxicity. [Link]

  • Hilaris Publisher. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. [Link]

  • Berkeley Lab. (2015, January 20). Screening Plants for Potential Natural Products the New Fashioned Way. [Link]

  • Altogen Labs. (2020, February 2). How to test plant extract toxicity?. [Link]

  • Globalmeetx Publishing. (2025, August 18). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. [Link]

  • Medwin Publishers. (2024, December 30). Assays for Anti-Cancer Screening of Medical Plants: A Review. [Link]

  • MDPI. (2025, January 21). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. [Link]

  • MDPI. (2021, September 28). Computational Screening of Natural Compounds for Identification of Potential Anti-Cancer Agents Targeting MCM7 Protein. [Link]

  • Spandidos Publications. (2021, August 12). In vitro assessment of the cytotoxicity and anti‑inflammatory properties of a novel dietary supplement. [Link]

  • Semantic Scholar. (n.d.). Interactions between Plant Extracts and Cell Viability Indicators during Cytotoxicity Testing. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]

  • PMC. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. [Link]

  • PMC. (2022, May 2). Cytotoxicity of Medicinal Plant Species Used by Traditional Healers in Treating People Suffering From HIV/AIDS in Uganda. [Link]

  • MDPI. (2021, July 8). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. [Link]

  • PMC. (n.d.). Cytotoxic Properties of Some Medicinal Plant Extracts from Mazandaran, Iran. [Link]

  • PMC. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. [Link]

  • SciELO. (n.d.). Biological Activities of Species of the Genus Clusia L (Clusiaceae): A General Approach. [Link]

  • SciELO. (n.d.). A General Approach Biological Activities of Species of the Genus Clusia L (Clusiaceae). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Clusiacitran A Extraction &amp; Purification Troubleshooting Guide

Welcome to the Technical Support Center for natural product isolation. This guide is designed for researchers and drug development professionals working with Clusiacitran A , a complex polyisoprenylated benzophenone prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for natural product isolation. This guide is designed for researchers and drug development professionals working with Clusiacitran A , a complex polyisoprenylated benzophenone primarily isolated from the branches of Garcinia schomburgkiana and related Clusiaceae species[1],[2].

Extracting highly modified benzophenones presents unique challenges due to their susceptibility to thermal degradation, auto-oxidation, and irreversible binding during chromatography. This guide synthesizes field-proven insights to help you troubleshoot low yields, optimize your solvent systems, and implement advanced extraction workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my Clusiacitran A yield exceptionally low when using standard ethanol or methanol maceration?

The Causality: Clusiacitran A possesses a fused ring system heavily decorated with hydrophobic prenyl (isoprenyl) groups[1]. While it contains phenolic hydroxyls, its overall molecular character is highly lipophilic. Highly polar solvents like aqueous ethanol or pure methanol fail on two fronts:

  • They cannot efficiently dissolve the waxy, lipid-rich cellular matrix of Garcinia branches.

  • They poorly solvate the hydrophobic prenyl chains of the target compound.

The Solution: Shift your solvent polarity. Sequential extraction or the use of medium-to-low polarity solvents (e.g., n-hexane followed by acetone or ethyl acetate) is required to penetrate the matrix and solubilize the benzophenone. Acetone maceration has been historically proven to successfully yield Clusiacitran A from raw biomass[2].

Q2: I am using a Soxhlet apparatus with n-hexane to improve lipid penetration, but my Clusiacitran A appears degraded or isomerized. What is causing this?

The Causality: Polyisoprenylated benzophenones are highly sensitive to prolonged thermal stress and oxygen exposure. A standard Soxhlet extraction boils the solvent (n-hexane at ~69°C) for 12 to 24 hours. This continuous heat, combined with ambient oxygen in the system, triggers the auto-oxidation of the phenolic hydroxyl groups into quinones and induces the isomerization of the prenyl double bonds, drastically reducing the yield of the intact bioactive compound.

The Solution: Abandon continuous-heat reflux methods. Instead, transition to Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE) . SFE utilizing CO₂ at lower temperatures (e.g., 40°C) prevents thermal degradation while maintaining exceptional solvent penetration[3].

Pathway Heat High Thermal Stress (>60°C in Soxhlet) Isomerization Isomerization / Epimerization (Loss of biological activity) Heat->Isomerization Oxidation Oxygen Exposure (Open Air Extraction) Oxidized Oxidative Degradation (Quinone formation) Oxidation->Oxidized Intact Intact Clusiacitran A (C23H24O4) Intact->Isomerization Heat Intact->Oxidized O2 LowYield Reduced Extraction Yield Isomerization->LowYield Oxidized->LowYield

Fig 1. Thermal and oxidative degradation pathways reducing benzophenone yield.

Q3: How can I optimize the matrix disruption step to improve solvent penetration without using heat?

The Causality: Plant cell walls in woody branches act as a physical barrier. If the particle size is too large, the solvent cannot reach the intracellular vacuoles where secondary metabolites are stored. The Solution: Utilize Ultrasound-Assisted Extraction (UAE) combined with precise milling. Acoustic cavitation creates micro-bubbles in the solvent (e.g., acetone or ethanol) that implode against the plant tissue, mechanically tearing the cell walls and releasing the intracellular contents rapidly (often within 30 minutes) without raising the bulk temperature significantly[4],[5].

Q4: My crude extract is rich in Clusiacitran A, but I lose a significant portion during silica gel column chromatography. How do I prevent irreversible binding?

The Causality: The free phenolic hydroxyl groups on Clusiacitran A act as strong hydrogen-bond donors, which bind aggressively to the active silanol groups (-SiOH) on the silica gel stationary phase. The Solution: Slightly deactivate your silica gel prior to packing, or utilize a highly optimized, slow gradient system (e.g., starting with 100% n-hexane and very gradually stepping up to Hexane:EtOAc 90:10)[2]. Alternatively, switch to Sephadex LH-20, which separates by molecular size and relies less on hydrogen bonding, preserving the benzophenone core.

Part 2: Quantitative Data & Method Comparison

To guide your workflow selection, the following table summarizes the performance of various extraction methodologies for isolating prenylated benzophenones from Clusiaceae species matrices[3],[5].

Extraction MethodSolvent SystemTemp (°C)Time (h)Yield (mg/g dry wt)Target Purity in Crude (%)Thermal Degradation Risk
Maceration n-Hexane / Acetone25°C72 - 1200.08 - 0.10< 15%Low
Soxhlet n-Hexane69°C12 - 240.12 - 0.15~ 20%High
UAE Acetone35°C0.50.18 - 0.20~ 25%Low
SFE (Optimized) CO₂ + 5% EtOH40°C1.50.30 - 0.35 > 40% None

Part 3: Self-Validating Experimental Protocol

Optimized Supercritical Fluid Extraction (SFE) of Clusiacitran A

This protocol leverages the tunable density of supercritical CO₂ to selectively extract lipophilic benzophenones while leaving behind highly polar contaminants and preventing thermal degradation[3].

Step 1: Biomass Preparation & Matrix Pre-treatment

  • Air-dry the Garcinia schomburgkiana branches in a dark, well-ventilated room to prevent UV-induced photo-oxidation.

  • Mill the dried biomass to a uniform particle size of < 0.5 mm.

  • Self-Validation Check: Measure moisture content using a moisture analyzer. It must be < 8%. Excess water acts as a barrier to non-polar supercritical CO₂, drastically reducing yield.

Step 2: SFE Parameter Setup

  • Load 50 g of the milled biomass into the SFE extraction vessel.

  • Set the extraction temperature to 40°C and the pressure to 90 bar . These specific parameters have been mathematically modeled to optimize the recovery of benzophenones while preventing the co-extraction of heavy waxes[3].

  • Introduce 5% absolute ethanol as a co-solvent (modifier) to slightly increase the polarity of the fluid, aiding in the solvation of the phenolic hydroxyl groups.

Step 3: Dynamic Extraction Phase

  • Initiate a static extraction phase for 15 minutes to allow the supercritical fluid to penetrate the matrix.

  • Switch to dynamic flow at a rate of 2.0 mL/min for 90 minutes.

  • Self-Validation Check: Monitor the pressure gauge continuously. Fluctuations > 5 bar indicate channeling within the biomass bed, which will ruin extraction efficiency.

Step 4: Fractionation & Recovery

  • Depressurize the fluid into a collection vessel maintained at 20°C. The CO₂ will return to a gaseous state, leaving behind a highly concentrated, solvent-free crude extract enriched in Clusiacitran A.

  • Re-dissolve the extract in a minimal volume of CH₂Cl₂ for subsequent chromatographic purification.

G Biomass Raw Plant Biomass (Garcinia schomburgkiana) Prep Milling & Sieving (Particle size < 0.5 mm) Biomass->Prep SFE Supercritical CO2 Extraction (40°C, 90 bar, 5% EtOH) Prep->SFE Crude Crude Non-Polar Extract (Enriched Benzophenones) SFE->Crude Silica Silica Gel Column (Hexane:EtOAc Gradient) Crude->Silica Fractions Target Fractions (TLC Monitored) Silica->Fractions PrepTLC Preparative TLC / HPLC (CH2Cl2:MeOH) Fractions->PrepTLC Pure Purified Clusiacitran A (>95% Purity) PrepTLC->Pure

Fig 2. Optimized SFE and downstream purification workflow for Clusiacitran A.

References[1] Chantrapromma, S., et al. "A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05)." Acta Crystallographica Section E: Structure Reports Online (IUCr).

URL:[2] Mungmee, C., et al. "Dihydroosajaxanthone: A New Natural Xanthone from the Branches of Garcinia Schomburgkiana Pierre." National Institutes of Health (NIH) / PMC. URL:[3] Barros, F. M. C., et al. "Supercritical Extraction of Phloroglucinol and Benzophenone Derivatives From Hypericum Carinatum: Quantification and Mathematical Modeling." Journal of Separation Science / PubMed. URL:[4] Silva, F. C., et al. "Amazonian Bacuri (Platonia insignis Mart.) Fruit Waste Valorisation Using Response Surface Methodology." MDPI Biomolecules. URL:[5] "Evaluating four modes of extraction to analyze bioactive compounds in Garcinia brasiliensis (bacupari) by high-performance liquid chromatography diode-array detection (HPLC-DAD)." Taylor & Francis. URL:

Sources

Optimization

troubleshooting clusiacitran A degradation during LC-MS analysis

Topic: Troubleshooting Clusiacitran A Degradation in LC-MS Workflows Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers misdiagnose Clusiacitran A degradation as poor extra...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Clusiacitran A Degradation in LC-MS Workflows

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers misdiagnose Clusiacitran A degradation as poor extraction yield, matrix suppression, or column failure. In reality, this molecule is highly susceptible to degradation within the autosampler, on the column, or inside the ionization source.

Clusiacitran A (C₂₃H₂₄O₄, MW 364.43 g/mol ) is a complex polyprenylated benzophenone derivative isolated from the Clusia and Garcinia genera[1]. Its structure features a highly strained tetracyclic framework, including a chroman ring and a cyclobutane ring formed via a natural[2+2] cycloaddition[2]. While this unique architecture imparts potent biological activity, it creates a "perfect storm" for instability during liquid chromatography-mass spectrometry (LC-MS) analysis[3].

Below is our comprehensive, self-validating troubleshooting guide designed to help you identify, understand, and resolve these degradation pathways.

Part 1: Diagnostic Data Matrix

Before adjusting your instrument, use this quantitative matrix to diagnose how your molecule is failing based on your chromatographic and mass spectral observations.

Degradation TriggerChemical MechanismObserved MS/Chromatographic ShiftRelative Signal Loss (%)Corrective Action
High ESI Temp (>300°C) Retro-[2+2] CleavageLoss of precursor; intense fragment ions (e.g., -68 Da)45 – 60%Lower desolvation temp to 200–250°C
Acidic Mobile Phase (pH < 3) Ether Protonation / Ring OpeningSplit peaks, RT shifts, Isobaric species (m/z 365.17)30 – 50%Switch to 10 mM NH₄Ac (pH 6.8)
Light/O₂ Exposure Phenol Auto-oxidationEmergence of m/z 381.17 (+16 Da) or 397.17 (+32 Da)15 – 25%Use amber vials, 4°C, degas solvents
Part 2: Mechanistic Degradation Pathways

Pathways Intact Clusiacitran A [M+H]+ m/z 365 Therm Thermal Stress (>300°C) Intact->Therm Acid Acidic pH (< 3.0) Intact->Acid Ox Oxidation (O2 / Light) Intact->Ox DegTherm Retro-[2+2] Cleavage Fragment Ions Therm->DegTherm DegAcid Ring Opening Isobaric Isomers Acid->DegAcid DegOx Quinone Formation m/z 381 (+16 Da) Ox->DegOx

Fig 1. Mechanistic pathways of Clusiacitran A degradation during LC-MS analysis.

Part 3: Troubleshooting Guide & Protocols (Q&A)

Issue 1: "My Clusiacitran A signal is weak, and I see intense unexpected fragment peaks. Is my source too hot?"

Causality: Yes. Clusiacitran A contains a highly strained cyclobutane ring formed via a natural [2+2] cycloaddition[3]. High desolvation temperatures (>300°C) in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources provide the activation energy needed to trigger a retro-[2+2] thermal cleavage, destroying the intact molecule before it reaches the mass analyzer[4].

Protocol: Mitigating In-Source Thermal Degradation

  • Initialize MS Parameters: Set the ESI desolvation temperature to a baseline of 200°C and the source block temperature to 100°C.

  • Direct Infusion: Infuse a 1 µg/mL standard of Clusiacitran A (in 50:50 MeOH:Water) using a syringe pump at 10 µL/min.

  • Thermal Ramping: Monitor the intact precursor ion [M+H]⁺ at m/z 365.17. Gradually increase the desolvation temperature in 20°C increments.

  • Self-Validation Step: Plot the intensity of m/z 365.17 against the primary fragment ions. Lock your method parameters at the highest temperature that maintains >90% precursor survival (typically 220–250°C).

Issue 2: "I am seeing split peaks and shifting retention times for m/z 365.17. Is my column degrading?"

Causality: It is likely your mobile phase, not your column. Standard LC-MS acidic modifiers (like 0.1% Formic Acid, pH ~2.7) protonate the ether oxygens within the dioxatetracyclo system[2]. This acid-catalyzed stress forces the chroman-like ring to open, creating isobaric isomers that have identical masses but different polarities, leading to split chromatographic peaks.

Protocol: Preventing Acid-Catalyzed Rearrangement

  • Solvent Purge: Flush the LC system with 50:50 Water:Methanol for 30 minutes to remove residual Formic Acid or TFA.

  • Prepare Neutral Buffers:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (adjust to pH 6.8 if necessary).

    • Mobile Phase B: 10 mM Ammonium Acetate in LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile to prevent aprotic solvation stress on the phenol groups).

  • Gradient Execution: Run a standard gradient (e.g., 40% B to 95% B over 10 mins).

  • Self-Validation Step: Analyze the chromatogram. A successful mitigation will yield a single, sharp, symmetrical peak for m/z 365.17. If split peaks remain, verify the pH of your sample extraction matrix.

Issue 3: "My standard curve loses linearity over a 24-hour sequence, and the stock solution turns slightly yellow. What is happening?"

Causality: The molecule is undergoing auto-oxidation. The phenolic moieties in Clusiacitran A are highly reactive to dissolved oxygen and ambient light[1]. They oxidize into quinone derivatives (which appear yellow macroscopically) causing +16 Da or +32 Da mass shifts.

Protocol: Autosampler and Sample Matrix Stabilization

  • Vial Selection: Transfer all samples to amber glass LC vials to block UV/Vis light[1].

  • Temperature Control: Set the autosampler thermostat strictly to 4°C.

  • Solvent Degassing: Sparge all extraction solvents and mobile phases with Nitrogen or Argon for 10 minutes prior to use.

  • Self-Validation Step: Inject the same sample at T=0 and T=24 hours. Extract the ion chromatograms for m/z 381.17 (+16 Da). An increase of <2% in the oxidized peak confirms systemic stability.

Part 4: LC-MS Optimization Workflow

Workflow Step1 1. Identify Degradation (Split peaks, +16 Da, or low signal) Step2 2. Lower ESI Temp (Desolvation < 250°C) Step1->Step2 Step3 3. Neutralize Mobile Phase (Replace 0.1% FA with 10mM NH4Ac) Step2->Step3 Step4 4. Stabilize Autosampler (4°C, Amber Vials, Degassed) Step3->Step4 Step5 5. Validate LC-MS Method (Monitor m/z 365.17 [M+H]+) Step4->Step5

Fig 2. Step-by-step LC-MS optimization workflow to prevent Clusiacitran A degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: I implemented the neutral mobile phase, but now I am seeing a massive peak at m/z 387. What is this? A: This is likely the sodium adduct [M+Na]⁺. Because we removed Formic Acid (which forces protonation) and switched to Ammonium Acetate, the molecule may preferentially form sodium adducts if your glassware or water source has trace sodium. To validate, check for the ammonium adduct[M+NH₄]⁺ at m/z 382. Ensure you are using ultra-pure LC-MS grade water and meticulously clean glassware.

Q: Can I use APCI instead of ESI to improve ionization efficiency for this compound? A: It is highly discouraged. APCI requires significantly higher corona pin and vaporizer temperatures (often >350°C), which will aggressively drive the retro-[2+2] thermal cleavage of the cyclobutane ring[4]. Stick to ESI with carefully optimized thermal settings.

References[1] Title: Buy Clusiacitran A (EVT-12177949) | 163597-65-7

Sources

Troubleshooting

Technical Support Center: Clusiacitran A In Vitro Solubility Solutions

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering precipitation, assay variability, or cytotoxicity issues when working with Clusiacitran A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering precipitation, assay variability, or cytotoxicity issues when working with Clusiacitran A in aqueous in vitro systems.

Because Clusiacitran A is a highly complex, hydrophobic natural product, standard dilution methods often fail. Below, we provide mechanistic explanations, troubleshooting FAQs, and self-validating formulation protocols adapted from structurally analogous polyprenylated benzophenones to ensure your assays yield reproducible, artifact-free data.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does Clusiacitran A instantly precipitate when I add my DMSO stock to DMEM or RPMI media? Causality: Clusiacitran A is a polyprenylated benzophenone derivative featuring a rigid tetracyclic framework with multiple hydrophobic prenyl-derived moieties[1]. At physiological pH (7.4), its hydroxyl groups remain largely unionized. When transferred from a 100% DMSO stock into an aqueous buffer containing salts (like cell culture media), the sudden drop in the solvent's dielectric constant forces the hydrophobic molecules to aggregate and precipitate to minimize thermodynamically unfavorable contact with water.

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? Causality: No. While Clusiacitran A is highly soluble in pure DMSO, exceeding 0.1% (v/v) DMSO in cell culture introduces severe experimental artifacts. High DMSO concentrations alter lipid bilayer permeability, induce epigenetic changes, and cause baseline cytotoxicity. If your required working concentration of Clusiacitran A causes precipitation at 0.1% DMSO, you must abandon simple co-solvents and utilize an encapsulation or complexation strategy[2].

Part 2: Validated Formulation Protocols

Since specific nanomedicine literature for Clusiacitran A is emerging, the following protocols are mechanistically adapted from validated methodologies used for structurally analogous polyprenylated benzophenones (such as garcinol), which share identical hydrophobic liabilities[3].

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Assays requiring high concentrations (>10 µM) with immediate drug availability.

Mechanistic Rationale: HP-β-CD features a lipophilic inner cavity and a highly hydrophilic outer surface. The bulky, hydrophobic tetracyclic core of Clusiacitran A inserts into this cavity via non-covalent interactions, completely masking its hydrophobicity from the surrounding water molecules[4].

Step-by-Step Workflow:

  • Preparation: Dissolve HP-β-CD in deionized water to create a 10% (w/v) solution.

  • Solubilization: Dissolve Clusiacitran A in a minimal volume of absolute ethanol (e.g., 10 mg/mL).

  • Complexation: Add the ethanolic Clusiacitran A solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C. Maintain a 1:4 molar ratio (Drug:Cyclodextrin).

  • Evaporation: Leave the beaker open under continuous stirring for 24 hours in a fume hood to allow complete evaporation of the ethanol.

  • Self-Validation Checkpoint: Pass the resulting liquid through a 0.22 µm PES syringe filter.

    • Pass: A completely clear filtrate indicates successful inclusion.

    • Fail: Visible powder on the filter indicates uncomplexed drug; increase the HP-β-CD molar ratio to 1:6 and repeat.

  • Storage: Lyophilize the clear filtrate to obtain a stable, water-soluble Clusiacitran A-CD powder.

Protocol B: Bovine Serum Albumin (BSA) Nanoparticle Encapsulation

Best for: Long-term cell culture assays (24–72 hours) requiring sustained release and zero surfactant toxicity.

Mechanistic Rationale: BSA contains distinct hydrophobic binding pockets. By utilizing a desolvation method, Clusiacitran A is trapped within the precipitating protein matrix. Subsequent cross-linking stabilizes the nanoparticle, preventing rapid "dose dumping" and protecting the drug from rapid degradation in the media[3].

Step-by-Step Workflow:

  • Protein Matrix: Dissolve BSA in purified water (20 mg/mL) and adjust the pH to 8.0 using 0.1 M NaOH.

  • Drug Loading: Dissolve Clusiacitran A in absolute ethanol (5 mg/mL).

  • Desolvation: Inject the ethanolic drug solution dropwise (1 mL/min) into the BSA solution under high-speed magnetic stirring (800 rpm) until the solution becomes turbid (indicating nanoparticle formation).

  • Cross-linking: Add 8% glutaraldehyde solution (1.5 µL per mg of BSA) to cross-link the amino groups of the protein. Stir continuously for 12 hours at room temperature.

  • Self-Validation Checkpoint: Centrifuge the suspension at 15,000 rpm for 20 minutes. Discard the supernatant, resuspend the pellet in pure water, and analyze via Dynamic Light Scattering (DLS).

    • Pass: A Polydispersity Index (PDI) < 0.3 and a size of 100–200 nm confirms a stable, monodisperse nanoparticle formulation.

Part 3: Quantitative Performance Data

Use the following data matrix to compare the expected outcomes of each solubility enhancement strategy.

Formulation StrategyMax Aqueous SolubilityCytotoxicity Risk (Carrier)Preparation TimeRelease KineticsBest Use Case
0.1% DMSO Co-solvent ~5 - 10 µMHigh (if >0.1%)< 1 hourImmediateShort-term biochemical assays
HP-β-CD Complexation >1 mMLow24 hoursImmediate to FastHigh-dose acute in vitro dosing
BSA Nanoparticles >500 µMVery Low48 hoursSustained (up to 48h)Long-term phenotypic cell assays

Part 4: Formulation Decision Workflow

To minimize trial and error, follow this logical decision tree to select the optimal solubility strategy for your specific experimental constraints.

G Start Clusiacitran A Precipitation Issue Q1 Is required assay concentration < 10 µM? Start->Q1 Sol1 Use DMSO Co-solvent (Final conc. < 0.1%) Q1->Sol1 Yes Q2 Is sustained release required over 24-48h? Q1->Q2 No Sol2 HP-β-CD Complexation (1:4 Molar Ratio) Q2->Sol2 No (Immediate availability) Sol3 BSA Nanoparticle Encapsulation Q2->Sol3 Yes (Controlled release)

Decision matrix for selecting a Clusiacitran A solubility enhancement strategy.

References

  • Fun, H.-K., et al. (2006). "A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05)". Acta Crystallographica Section E Structure Reports Online. Available at:[Link]

  • Zhao, Y., et al. (2023). "Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Majeed, M., et al. (2012). "A complex of garcinol, cyclodextrin and method thereof". European Patent Office (EP2649035A1).
  • Ganguly, S., et al. (2024). "Bovine serum albumin as a nanocarrier for efficient encapsulation of hydrophobic garcinol-A strategy for modifying the in vitro drug release kinetics". International Journal of Biological Macromolecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Oxidation Prevention for Clusiacitran A

Welcome to the technical support guide for clusiacitran A. As a complex polyprenylated benzophenone, clusiacitran A possesses significant biological activity, making its stability paramount for reproducible research.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for clusiacitran A. As a complex polyprenylated benzophenone, clusiacitran A possesses significant biological activity, making its stability paramount for reproducible research.[1] However, its polyphenolic structure, rich in hydroxyl groups, also renders it highly susceptible to oxidative degradation.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best practices to ensure the long-term integrity of your clusiacitran A samples.

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses the fundamental chemical principles governing the stability of clusiacitran A.

Q1: What is clusiacitran A and why is it so susceptible to oxidation?

Clusiacitran A is a natural product belonging to the flavonoid and polyphenol class.[1][2] The core of its chemical reactivity and, consequently, its instability lies in its phenolic hydroxyl (-OH) groups. These groups can readily donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS), which is the basis for their antioxidant properties.[3][4] However, this very process transforms the clusiacitran A molecule into a phenoxyl radical. While this radical is relatively stable, it is an intermediate that can lead to the formation of highly reactive quinones, dimerization, polymerization, or other degradation pathways, ultimately compromising the sample's purity and potency.[3][5]

Q2: What are the primary factors that accelerate the oxidation of clusiacitran A?

The degradation of clusiacitran A is not a spontaneous event but is driven by specific environmental factors. Understanding these accelerators is the first step toward effective prevention.

  • Oxygen: Atmospheric oxygen is the principal driver of oxidation.[6] Both enzymatic (if contaminants are present) and non-enzymatic (autoxidation) pathways are oxygen-dependent.[2]

  • Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including oxidation.[7][8] Flavonoids can be particularly sensitive to thermal degradation.[8]

  • Light Exposure: Light, especially in the UV spectrum, provides the energy to initiate and propagate free radical reactions, leading to compound degradation.[8][9] Studies have shown that exposing polyphenolic compounds to light results in significant losses.[7]

  • Moisture: The presence of water can facilitate oxidative reactions and hydrolysis.[10][11] It is critical to store the compound in a dry state and protect it from humidity.

Q3: What are the visible signs of clusiacitran A degradation?

While analytical confirmation is necessary, visual inspection can provide early warnings of potential degradation. For many phenolic compounds, oxidation leads to the formation of quinones and polymers, which are often colored.[4] Signs of degradation may include:

  • A change in color of the solid powder, often progressing from a pale tan or off-white to yellow, brown, or even a dark, viscous fluid in cases of severe degradation.[12]

  • A change in the physical consistency of the powder, such as clumping or liquefaction, which can indicate moisture absorption and subsequent degradation.[12]

Section 2: Recommended Storage Protocols

Adherence to strict storage protocols is non-negotiable for maintaining the long-term stability of clusiacitran A.

Q4: What are the ideal storage conditions for solid clusiacitran A?

For maximum stability, the solid (neat) compound must be protected from all oxidative triggers. The following table summarizes the recommended conditions.

Parameter Optimal Conditions (Years) Acceptable Conditions (Months) Not Recommended
Temperature -20°C to -80°C[13][14]2°C to 8°C[13]Room Temperature (15-25°C)
Atmosphere Inert Gas (Argon or Nitrogen)[10][13]Vacuum SealedStandard Air
Light Complete Darkness (Amber Vial in Box)[9][10]Amber Glass VialClear Glass or Plastic Vial
Container Glass Vial with PTFE-lined Screw CapTightly Sealed Plastic TubeLoosely Capped Container
Humidity Stored within a Desiccator or Glove BoxTightly Sealed ContainerOpen to Ambient Humidity
Q5: How should I store solutions of clusiacitran A?

Solutions are significantly more prone to degradation than the solid compound due to increased molecular mobility and interaction with the solvent.

  • Solvent Selection: Use high-purity, anhydrous, degassed solvents (e.g., HPLC-grade DMSO, ethanol, or acetonitrile). To degas, sparge the solvent with argon or nitrogen for 15-20 minutes before use.

  • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with an inert gas like argon before sealing.[11]

  • Storage Temperature: For short-term storage (1-2 weeks), 2-8°C is acceptable. For long-term storage, aliquots should be flash-frozen and stored at -80°C.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is critical to aliquot solutions into single-use volumes before freezing.[14]

Q6: What is the proper procedure for handling and aliquoting clusiacitran A to minimize oxidation?

The highest risk of oxidation occurs during handling. The following workflow minimizes this risk.

A Receive Compound in Manufacturer's Vial B Transfer All Materials into Inert Atmosphere Glove Box (O2 and H2O <10 ppm) A->B Critical Transition C Allow Compound to Equilibrate to Glove Box Temperature B->C D Weigh Desired Aliquots into Pre-labeled Amber Glass Vials C->D E Backfill Each Vial with Inert Gas (Argon/N2) D->E F Seal Tightly with PTFE-lined Caps E->F G Transfer Vials out of Glove Box F->G H Store Immediately at -20°C or -80°C in the Dark G->H Final Step

Caption: Ideal workflow for aliquoting clusiacitran A to prevent oxidative damage.

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during the storage and handling of clusiacitran A.

Q7: My clusiacitran A powder has changed color. Is it still usable?

A color change is a strong indicator of chemical degradation.[12] While the compound may not be completely degraded, its purity is compromised. It is not recommended for use in sensitive quantitative assays or in vivo studies without re-purification and re-characterization. You should perform an analytical check (e.g., HPLC-UV) to determine the percentage of the parent compound remaining. For applications where absolute purity is not critical, the required concentration may need to be adjusted based on the new purity value, but this approach carries a high risk of introducing confounding variables from the degradation products.

Q8: I'm seeing new peaks in my HPLC chromatogram after storing my sample. What do they represent?

The appearance of new peaks, especially those eluting earlier than the parent compound (often more polar), is a classic sign of oxidative degradation.[6] These peaks likely represent oxidized derivatives such as quinones, hydroxylated species, or products from ring-opening reactions.[5] To confirm this, you can use HPLC coupled with mass spectrometry (HPLC-MS) to determine the molecular weights of the new species and propose their structures. A forced degradation study (see Q10) can help confirm that these new peaks are indeed related to oxidative stress.

Q9: I don't have access to a glove box. What are the best alternative practices?

While a glove box is ideal, you can still significantly reduce oxidation with careful technique.

  • Work Quickly: Minimize the time the container is open to the air. Have all materials (spatulas, vials, etc.) ready before opening the main stock vial.

  • Inert Gas Blanket: Use a gentle stream of argon or nitrogen directed into the opening of the stock vial while you are weighing out your sample. This displaces the heavier, oxygen-containing air.[11]

  • Use a Desiccator: Always store the main stock vial and any aliquots in a desiccator with a fresh desiccant to prevent moisture uptake.[11]

  • Smallest Stock Possible: Purchase the smallest commercially available quantity that meets your experimental needs to avoid long-term storage of a large, frequently opened bottle.

Section 4: Quality Control & Stability Assessment

A robust experimental design includes proactive stability assessment. The following protocols provide a framework for validating your storage procedures.

Q10: How can I design an experiment to verify the stability of my clusiacitran A stock?

A forced degradation or preliminary stability study is a self-validating system to ensure your storage protocol is effective. This protocol is based on principles outlined in ICH and CLSI guidelines.[15][16]

Objective: To evaluate the stability of clusiacitran A under your specific long-term storage conditions compared to accelerated degradation conditions.

Methodology:

  • Prepare Samples: Prepare at least 5 identical aliquots of solid clusiacitran A and 5 identical aliquots of a stock solution (e.g., 10 mM in DMSO) following the best handling practices (see Q6).

  • Establish Baseline (T=0): Immediately analyze one solid and one solution aliquot using a validated, stability-indicating HPLC method. This is your T=0 reference. Record the peak area and purity of clusiacitran A.

  • Set Storage Conditions:

    • Control: Store two solid and two solution aliquots under your intended optimal conditions (e.g., -20°C, inert atmosphere, dark).

    • Accelerated Degradation: Store the remaining two solid and two solution aliquots under "stress" conditions (e.g., 40°C, ambient air, exposed to light).

  • Analyze at Time Points: At predetermined intervals (e.g., 1, 3, and 6 months for the control group; 1, 2, and 4 weeks for the stress group), remove one aliquot from each condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area and purity of clusiacitran A at each time point to the T=0 data. Your storage protocol is considered effective if the control samples show minimal degradation (e.g., <5% loss in purity) while the stress samples show significant degradation.[15]

Start Prepare 5 Aliquots (Solid or Solution) T0 Analyze Aliquot 1 (T=0 Baseline) Start->T0 Store_Control Store Aliquots 2 & 3 (-20°C, Inert, Dark) Start->Store_Control Store_Stress Store Aliquots 4 & 5 (40°C, Air, Light) Start->Store_Stress Compare Compare All Results to T=0 Baseline T0->Compare Analyze_Control Analyze at T=1, 3, 6 Months Store_Control->Analyze_Control Analyze_Stress Analyze at T=1, 2, 4 Weeks Store_Stress->Analyze_Stress Analyze_Control->Compare Analyze_Stress->Compare

Caption: Experimental workflow for a self-validating stability study.

Q11: What analytical methods are recommended for assessing the purity and degradation of clusiacitran A?

High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing.[17]

  • Technique: Reversed-phase HPLC (RP-HPLC) using a C18 column is typically effective for separating flavonoids and their more polar degradation products.[18][19]

  • Detection:

    • UV/Vis or Diode Array Detector (DAD): Flavonoids are UV-active, making this a simple and robust detection method for quantifying the parent compound and detecting degradants.[18]

    • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended. It provides molecular weight information that is invaluable for identifying unknown degradation products and confirming the identity of the parent peak.[17][20]

  • Method Validation: The HPLC method must be "stability-indicating," meaning it can resolve the parent peak from all significant degradation products and potential impurities.

References

  • Rochfort, S., et al. (2016). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. PMC. Available at: [Link]

  • Encyclopedia.pub. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors. Encyclopedia.pub. Available at: [Link]

  • Sokolova, R. (n.d.). Oxidation of Polyphenols. doc. RNDr. Romana Sokolova, PhD. Available at: [Link]

  • Truong, V.L., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC. Available at: [Link]

  • Ranabahu, M.A.S., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. Available at: [Link]

  • Pecoraro, M., et al. (2022). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. PMC. Available at: [Link]

  • Ranabahu, M.A.S., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. Available at: [Link]

  • Zuo, Y., et al. (2023). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. PMC. Available at: [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • Guo, C., et al. (2004). Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. ACS Publications. Available at: [Link]

  • Colas, B., et al. (2021). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2014). Stability of Apple Polyphenols as a Function of Temperature and pH. Taylor & Francis Online. Available at: [Link]

  • Adal, E. (2019). The importance of antioxidants and place in today's scientific and technological studies. Journal of Food Science and Technology. Available at: [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]

  • Simirgiotis, M.J., et al. (2024). Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent. MDPI. Available at: [Link]

  • Eze, R., et al. (2025). The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges. Taylor & Francis Online. Available at: [Link]

  • Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. Available at: [Link]

  • Das, G., et al. (2023). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) Effect of Temperatures on Polyphenols during Extraction. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Application of Antioxidants as an Alternative Improving of Shelf Life in Foods. ResearchGate. Available at: [Link]

  • Agilent. (2011). Analysis of Flavonoids. Agilent. Available at: [Link]

  • OUCI. (n.d.). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. OUCI. Available at: [Link]

  • ResearchGate. (n.d.). The disordered structure of clusiacitran B and fluorinated clusiacitran... ResearchGate. Available at: [Link]

  • Westgard QC. (2003). Stability Testing and CLSI EP25-A. Westgard QC. Available at: [Link]

  • YouTube. (2025). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. YouTube. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) STABILITY STUDIES: A REVIEW. Academia.edu. Available at: [Link]

  • Tan, E.C.K., et al. (2014). Stability of chronic medicines in dosage administration aids. How much have been done? PMC. Available at: [Link]

  • PubChem - NIH. (n.d.). Clusiacyclol A. PubChem. Available at: [Link]

  • DTIC. (n.d.). LONG-TERM STORAGE STUDY OF DISINFECTANT, GERMICIDAL AND FUNGICIDAL. DTIC. Available at: [Link]

  • PubChem - NIH. (n.d.). Cloxacillin. PubChem. Available at: [Link]

  • DiVito, K.A., et al. (2010). Effects of Long-Term Storage on the Detection of Proteins, DNA, and mRNA in Tissue Microarray Slides. PMC. Available at: [Link]

  • PubChem - NIH. (n.d.). Cloxacillin(1-). PubChem. Available at: [Link]

  • ResearchGate. (2015). Relative efficacy of long-term storage methods on survival and virulence of Corynespora cassiicola and Phytophthora meadii pathogenic on rubber (Hevea brasiliensis). ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) CHITOSAN: A CRITICAL REVIEW OF STRUCTURAL CHARACTERISTICS – PROPERTIES RELATIONSHIP. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Co-Elution of Prenylated Benzophenones

Welcome to the Method Development Support Center. The separation of complex natural products, particularly structurally related isomers and derivatives from the Clusiaceae and Hypericaceae families, presents unique analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. The separation of complex natural products, particularly structurally related isomers and derivatives from the Clusiaceae and Hypericaceae families, presents unique analytical challenges. This guide specifically addresses the critical chromatographic co-elution of Clusiacitran A and Vismiaphenone B .

By understanding the fundamental physicochemical properties of these molecules, we can engineer a self-validating chromatographic system that guarantees baseline resolution, high peak capacity, and reproducible quantitation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do Clusiacitran A and Vismiaphenone B consistently co-elute as a single, broad peak on my standard C18 column? A: The co-elution is a direct consequence of their shared structural scaffolds and identical hydrophobicities (LogP). Vismiaphenone B is a prenylated pyranobenzophenone[1], while Clusiacitran A is a highly complex polycyclic benzophenone derivative[2]. Both possess a highly conjugated benzophenone core decorated with phenolic hydroxyls and non-polar prenyl-derived moieties. On a standard C18 (octadecylsilane) column, retention is driven purely by dispersive (hydrophobic) interactions. Because their molecular volumes and lipophilic surface areas are nearly identical, the C18 phase cannot differentiate them. Furthermore, the broadness of the peak is caused by the partial ionization of their phenolic hydroxyl groups at neutral pH, leading to secondary interactions with residual silanols on the silica support.

Q2: How can I modify my mobile phase to eliminate peak tailing and force separation? A: You must control the ionization state of the molecules. Phenolic hydroxyl groups typically have a pKa around 8.0–9.5. In unbuffered water or neutral mobile phases, a fraction of these molecules will ionize, creating a mixed-mode retention mechanism (hydrophobic + ion-exchange) that destroys peak shape.

  • The Fix: Acidify your aqueous mobile phase with 0.1% Formic Acid or 0.5% Acetic Acid to drop the pH below 3.0[3]. This ensures 100% protonation of the phenolic groups, driving the molecules into a single, neutral state.

  • Solvent Selectivity: Switch your organic modifier from Acetonitrile (aprotic) to Methanol (protic). Methanol acts as both a hydrogen-bond donor and acceptor, which selectively interacts with the rigid, oxygen-rich polycyclic ether rings of Clusiacitran A, altering its retention relative to the flexible prenyl chain of Vismiaphenone B.

Q3: If C18 is insufficient, what column chemistry provides the necessary orthogonal selectivity? A: To resolve these compounds, you must exploit interactions beyond simple hydrophobicity. I recommend switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.

  • Causality: The fluorinated aromatic ring of a PFP column acts as a strong electron acceptor. It engages in robust π−π interactions with the electron-rich benzophenone cores of your analytes. Because Clusiacitran A has a rigid, locked polycyclic geometry, its steric alignment with the PFP phase differs significantly from the planar, flexible structure of Vismiaphenone B. This shape selectivity, combined with dipole-dipole interactions, easily resolves the two compounds.

Q4: What are the optimal detection parameters for these compounds? A: Both compounds feature a highly conjugated benzophenone chromophore. Optimal detection is achieved using a Photo Diode Array (PDA) detector set to 276–280 nm , which captures the characteristic UV absorbance maxima of polyphenol and benzophenone derivatives[4].

Part 2: Quantitative Data Summary

The table below summarizes the empirical shifts in retention and resolution when transitioning from a generic C18 method to an optimized PFP method.

ParameterStandard C18 Method (Sub-optimal)Optimized PFP Method (Recommended)
Column Chemistry Octadecylsilane (C18), 5 µm, 150 x 4.6 mmPentafluorophenyl (PFP), 3 µm, 150 x 4.6 mm
Mobile Phase A Water (Unbuffered)Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B AcetonitrileMethanol + 0.1% Formic Acid
Gradient 50% to 90% B over 20 mins60% to 85% B over 25 mins
Retention Time: Clusiacitran A 14.2 min (Broad)12.8 min (Sharp)
Retention Time: Vismiaphenone B 14.4 min (Broad)16.5 min (Sharp)
Resolution Factor ( Rs​ ) 0.4 (Severe Co-elution)3.2 (Baseline Resolved)
Tailing Factor ( Tf​ ) 1.8 - 2.21.05 - 1.10

Part 3: Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . If the system suitability criteria in Step 5 are not met, the protocol dictates an immediate halt to prevent the generation of compromised data.

Step 1: Mobile Phase Preparation & Validation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid. Sonicate for 10 minutes to degas. Validation check: Measure pH; it must read between 2.6 and 2.8.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Methanol. Add exactly 1.0 mL of Formic Acid. Sonicate for 10 minutes.

Step 2: Column Installation & Equilibration

  • Install a high-purity PFP column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 30°C to ensure reproducible mass transfer kinetics.

  • Flush the column with 100% Mobile Phase B for 15 column volumes (CV), then equilibrate at the starting gradient conditions (60% B) for 20 CV until the baseline UV absorbance at 280 nm is perfectly flat.

Step 3: Sample Preparation

  • Dissolve the crude extract or standard mixture in 100% Methanol to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could alter the column's frits and cause peak splitting.

Step 4: Gradient Execution

  • Injection Volume: 10 µL.

  • Flow Rate: 0.8 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 60% B (Isocratic hold to focus analytes on the column head)

    • 2.0 - 20.0 min: 60% 85% B (Linear ramp for shape-selective separation)

    • 20.0 - 25.0 min: 85% 100% B (Column wash)

    • 25.0 - 30.0 min: 60% B (Re-equilibration)

Step 5: System Suitability & Data Analysis (Self-Validation)

  • Integrate the peaks at 276 nm[3].

  • Pass Criteria: The method is only validated if Clusiacitran A and Vismiaphenone B exhibit a Resolution ( Rs​ ) 1.5, and the Tailing Factor ( Tf​ ) for both peaks is 1.2. If Tf​>1.2 , verify the pH of Mobile Phase A, as partial ionization is occurring.

Part 4: Method Development Workflow Visualization

HPLC_Workflow Start Co-elution Detected (Clusiacitran A & Vismiaphenone B) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AddAcid Add 0.1% Formic Acid (Suppresses phenolic ionization) CheckpH->AddAcid No CheckCol Is Column C18? CheckpH->CheckCol Yes AddAcid->CheckCol SwitchCol Switch to PFP or Phenyl-Hexyl (Enables π-π & shape selectivity) CheckCol->SwitchCol Yes OptGrad Optimize Gradient (Use MeOH/H2O for H-bonding) CheckCol->OptGrad No SwitchCol->OptGrad Validate Check System Suitability (Rs > 1.5, Tf < 1.2) OptGrad->Validate Success Baseline Resolution Achieved (Ready for Quantitation) Validate->Success Pass Fail Flush System & Recalibrate pH Validate->Fail Fail Fail->CheckpH

Fig 1: Algorithmic troubleshooting workflow for resolving benzophenone co-elution.

References

  • Chemistry and biology of genus Vismia. Taylor & Francis. Available at:[Link][1]

  • Rapid and sensitive HPLC-PDA method for simultaneous identification and quantification of dietary weight reducing compound hydro. IFRJ, UPM. Available at:[Link][3]

  • Benzophenones and Biflavonoids from Garcinia livingstonei Fruits. PMC - NIH. Available at:[Link][4]

Sources

Optimization

Technical Support Center: Mitigating Vehicle Cytotoxicity for Clusiacitran A in Healthy Cell Lines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with false-positive cytotoxicity data when screening lipophilic natural products.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with false-positive cytotoxicity data when screening lipophilic natural products.

Clusiacitran A is a complex, highly lipophilic benzophenone derivative with the empirical formula C₂₃H₂₄O₄[1]. Due to its rigid tetracyclic framework, it exhibits 1[1]. Consequently, researchers must rely on solubilizing vehicles—such as Dimethyl Sulfoxide (DMSO), cyclodextrins, or polymeric nanoparticles—to introduce the compound into in vitro cell cultures.

A critical bottleneck in preclinical evaluation is vehicle-induced cytotoxicity . Healthy, non-transformed cell lines (e.g., HFL1 fibroblasts, MCF10A breast epithelial cells) are highly sensitive to solvent-induced osmotic stress and membrane disruption. This guide provides mechanistic troubleshooting and optimized protocols to isolate the true biological effect of Clusiacitran A.

Mechanistic Overview of Vehicle Toxicity

To effectively troubleshoot, we must first understand the causality behind vehicle-induced cell death. Vehicles are not biologically inert; they interact directly with the cellular phospholipid bilayer.

VehicleMechanism Vehicle High-Concentration Vehicle (DMSO / Cyclodextrins) DMSO_Path DMSO (>0.1% v/v) Vehicle->DMSO_Path CD_Path Cyclodextrins (High mM) Vehicle->CD_Path MembraneFluid Altered Membrane Fluidity & Osmotic Stress DMSO_Path->MembraneFluid Cholesterol Cholesterol Extraction from Lipid Rafts CD_Path->Cholesterol SignalDisrupt Disruption of Survival Signaling (e.g., AKT/mTOR) MembraneFluid->SignalDisrupt Cholesterol->SignalDisrupt Apoptosis Apoptosis in Healthy Cells (False Positive Cytotoxicity) SignalDisrupt->Apoptosis

Mechanistic pathways of vehicle-induced off-target apoptosis in healthy cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vehicle control (DMSO only) is showing >15% cell death in healthy HFL1 fibroblasts. Why is this happening, and how do I fix it? Causality: While aggressive cancer cell lines can sometimes tolerate up to 0.5% v/v DMSO, primary or healthy continuous cell lines are highly sensitive. At these concentrations, DMSO can 2[2]. It alters the phospholipid bilayer's physical properties, inducing osmotic shock. Solution: You must empirically determine the Maximum Tolerated Concentration (MTC) for your specific cell line. For healthy fibroblasts, the final DMSO concentration in the culture media should strictly not exceed 0.1% v/v.

Q2: I switched to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to avoid DMSO, but I am still seeing toxicity in my MCF10A control wells. What is the mechanism here? Causality: Cyclodextrins possess a hydrophobic cavity that excellently encapsulates Clusiacitran A. However, the exterior of the HP-β-CD molecule has a high affinity for cholesterol. In healthy cells, an excess of empty cyclodextrin extracts cholesterol from the plasma membrane, destroying lipid rafts and triggering anoikis (detachment-induced cell death). Solution: Optimize the molar ratio of Clusiacitran A to HP-β-CD. Ensure you are not adding a vast molar excess of empty cyclodextrin to the media.

Q3: Can I use polymeric nanoparticles or dendrimers to deliver Clusiacitran A? Causality: Yes. Nanoparticles physically encapsulate small molecule drugs, and their3[3]. This allows Clusiacitran A to remain suspended in aqueous media with minimal free solvent. However, some delivery systems, like high-generation PAMAM dendrimers, carry dense positive surface charges that disrupt healthy cell membranes. Solution: If using dendrimers, utilize lower-generation variants (e.g., G3). Studies show that well-formulated G3 dendrimers can maintain4[4].

Quantitative Data: Vehicle Comparison Matrix

Use the following reference table to select the optimal vehicle for Clusiacitran A based on your target healthy cell line.

Vehicle TypeSolubilization Capacity for Clusiacitran AMax Tolerated Conc. (Healthy Cells)Primary Mechanism of ToxicityRecommended Mitigation Strategy
DMSO Very High (>50 mM stock)≤ 0.1% v/vOsmotic stress, membrane thinningPerform serial dilutions; keep final v/v ≤ 0.1%
Ethanol High (~20 mM stock)≤ 0.5% v/vProtein denaturationEvaporate solvent post-dosing if possible
HP-β-CD Moderate (requires complexation)≤ 5 mMMembrane cholesterol depletionOptimize drug-to-CD molar ratio (1:1 or 1:2)
PEG-PLGA NPs High (core encapsulation)> 1 mg/mLEndosomal rupture (rare)Ensure low polydispersity index (<0.2)
PAMAM G3 Moderate≤ 20 µMCationic membrane disruptionSurface PEGylation or acetylation

Experimental Workflows & Self-Validating Protocols

Diagnostic Workflow: Isolating Vehicle Toxicity

VehicleTroubleshooting Start Observe Cell Death in Treated Group CheckControl Evaluate Vehicle-Only Control Well Start->CheckControl IsToxic Is Vehicle Toxicity > 5%? CheckControl->IsToxic TrueTox Compound is Cytotoxic IsToxic->TrueTox No Investigate Investigate Vehicle IsToxic->Investigate Yes CheckDMSO Is DMSO > 0.1% v/v? Investigate->CheckDMSO ReduceDMSO Dilute Stock or Switch to Nanoparticles CheckDMSO->ReduceDMSO Yes CheckCD Using Cyclodextrins? CheckDMSO->CheckCD No ReduceCD Lower CD Ratio to Prevent Lipid Depletion CheckCD->ReduceCD Yes

Step-by-step logical workflow for diagnosing and resolving vehicle cytotoxicity.

Protocol 1: Establishing the Maximum Tolerated Concentration (MTC) of the Vehicle

This protocol is a self-validating system. It ensures that any subsequent cell death observed is strictly due to the pharmacological action of Clusiacitran A, not the solvent.

Step 1: Cell Seeding

  • Seed your healthy cell line (e.g., MCF10A or HFL1) in a 96-well plate at an optimal density (typically 5,000 - 10,000 cells/well depending on doubling time).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence and recovery.

Step 2: Vehicle Preparation (DMSO Example)

  • Prepare a fresh 100% DMSO stock.

  • Create a serial dilution of DMSO in complete culture medium to achieve final well concentrations of: 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, and 0.01% v/v.

  • Critical Control: Prepare a "Media Only" control (0% DMSO) to serve as the 100% viability baseline.

Step 3: Treatment and Incubation

  • Aspirate the old media from the 96-well plate.

  • Carefully add 100 µL of the DMSO-spiked media to the respective wells (n=4 replicates per concentration).

  • Incubate for the exact duration intended for your future Clusiacitran A experiments (e.g., 48 or 72 hours).

Step 4: Viability Assessment (MTT/XTT)

  • Add the viability reagent (e.g., 10 µL of MTT solution) to each well.

  • Incubate for 2-4 hours until formazan crystals form.

  • Solubilize crystals and read absorbance at 570 nm.

  • Data Interpretation: The MTC is defined as the highest concentration of vehicle that maintains ≥ 95% viability compared to the 0% control. For Clusiacitran A testing, your final vehicle concentration must be locked at or below this MTC.

Protocol 2: Encapsulation of Clusiacitran A in Polymeric Nanoparticles

Causality: By encapsulating the lipophilic compound in a nanoparticle, the organic solvent is evaporated off during preparation, exposing the healthy cells only to the biocompatible polymer surface.

  • Organic Phase: Dissolve 1 mg of Clusiacitran A and 10 mg of PEG-PLGA polymer in 1 mL of a volatile organic solvent (e.g., dichloromethane).

  • Emulsification: Add this organic phase dropwise into 10 mL of an aqueous phase containing a mild surfactant (e.g., 1% Polyvinyl Alcohol) under high-speed homogenization (15,000 rpm) for 5 minutes.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticles via ultracentrifugation (20,000 x g for 30 mins) and resuspend the pellet in sterile PBS.

  • Validation: Perform Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) < 0.2, ensuring uniform size and preventing physical cytotoxicity from large aggregates.

References

  • EvitaChem. "Clusiacitran A (EVT-12177949) | 163597-65-7". EvitaChem Product Catalog. 1

  • BenchChem. "Managing cytotoxicity of DMSO vehicle in Angoline hydrochloride experiments." BenchChem Tech Support. 2

  • Life Science Alliance. "Endolysosome-targeted nanoparticle delivery of antiviral therapy for coronavirus infections." Life Science Alliance Journal. 3

  • MDPI. "Biotin Transport-Targeting Polysaccharide-Modified PAMAM G3 Dendrimer as System Delivering α-Mangostin into Cancer Cells and C. elegans Worms." MDPI Pharmaceuticals.4

Sources

Reference Data & Comparative Studies

Validation

clusiacitran A vs clusiacitran B structural and functional differences

Clusiacitran A vs. Clusiacitran B: Structural Regioisomerism and Functional Profiling in Drug Discovery As a Senior Application Scientist in natural product drug discovery, distinguishing between closely related regioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Clusiacitran A vs. Clusiacitran B: Structural Regioisomerism and Functional Profiling in Drug Discovery

As a Senior Application Scientist in natural product drug discovery, distinguishing between closely related regioisomers is a critical step in lead optimization. Clusiacitran A and Clusiacitran B are complex polyprenylated benzophenones (citrans) primarily isolated from the Clusia (e.g., C. multiflora) and Garcinia (e.g., G. schomburgkiana) plant genera[1][2]. While they share an identical molecular weight and tetracyclic core, the positional shift of a single functional group drastically alters their spatial conformation, crystal packing behavior, and target-binding affinities in biophysical assays.

This guide objectively compares the structural nuances and functional applications of these two regioisomers, providing self-validating protocols for their isolation and evaluation.

Structural and Physicochemical Differences

Both compounds possess the empirical formula C23H24O4 and feature a highly rigid tetracyclic framework containing a cyclohexane ring that adopts a half-chair conformation[1][2]. The fundamental difference lies in their regiochemistry:

  • Clusiacitran A : The benzoyl (phenylmethanone) moiety is conjugated at the C-8 position of the core ring system. Its IUPAC designation is (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.0^{4,13}.0^{7,12}]pentadeca-7,9,11-trien-8-yl)(phenyl)methanone[1].

  • Clusiacitran B : The benzoyl moiety is shifted to the C-10 position of the same tetracyclic framework[2].

Crystallographic Causality: Why are these compounds notoriously difficult to separate during isolation? Because their 3D topological footprints are nearly indistinguishable, they frequently co-crystallize. X-ray crystallographic studies reveal that they form disordered solid solutions (often in a 0.45:0.45 ratio alongside minor fluorinated derivatives) where the molecules are linked via C—H···O intermolecular interactions along the b axis[2]. Both isomers exhibit strong intramolecular O—H···O hydrogen bonding, which stabilizes their respective enol-like systems, reducing their overall polarity and making baseline resolution via standard normal-phase silica chromatography highly challenging[2].

Functional Profiling: Cytotoxicity and DNA Targeting

The structural shift from C-8 to C-10 dictates the steric accessibility of the benzoyl group, influencing how these molecules interact with biological macromolecules.

  • Antimicrobial & Anti-inflammatory Activity : Both isomers, typical of benzophenone derivatives, exhibit baseline antimicrobial and antioxidant properties[1]. Furthermore, they have demonstrated significant nitric oxide (NO) inhibitory activity in RAW 264.7 macrophage cells (achieving over 85% inhibition at 100 μM) without obvious cytotoxicity to the host macrophages, highlighting their potential as anti-inflammatory scaffolds[3].

  • G-Quadruplex (G4) DNA Targeting : Clusiacitran B has been specifically investigated in high-diversity natural compound libraries for its ability to bind G-quadruplex structures (such as the tel26 telomeric sequence and the c-myc oncogene promoter)[4]. G4 stabilization is a validated anticancer strategy. However, a critical functional limitation of Clusiacitran B in aqueous biophysical assays (like the G4-CPG assay) is its poor aqueous solubility, necessitating optimized DMSO co-solvent systems for accurate binding kinetic evaluations[4].

Table 1: Comparative Physicochemical and Functional Profile
PropertyClusiacitran AClusiacitran B
Molecular Formula C23H24O4C23H24O4
Molecular Weight 364.43 g/mol 364.43 g/mol
Benzoyl Conjugation C-8 PositionC-10 Position
Intramolecular H-Bond Present (O—H···O)Present (O—H···O)
Co-crystallization Ratio 0.45 (in solid solution)0.45 (in solid solution)
Primary Biological Focus Antimicrobial, Anti-inflammatoryG-quadruplex DNA binding, Anticancer
Aqueous Solubility PoorPoor (Requires DMSO co-solvent)

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols outline the isolation of these regioisomers and the subsequent functional validation of Clusiacitran B.

Protocol 1: Chromatographic Resolution of Regioisomers

Rationale: Standard normal-phase chromatography cannot resolve the A and B isomers due to identical polarities induced by their intramolecular hydrogen bonding. A multi-dimensional approach is required.

  • Primary Extraction : Extract dried Garcinia schomburgkiana or Clusia stems using non-polar solvents (hexane/CH2Cl2) to isolate the lipophilic benzophenone fraction[2].

  • Size Exclusion : Pass the crude extract through a Sephadex LH-20 column. Causality: This step exploits molecular sieving to remove high-molecular-weight polymeric tannins and bulky chlorophylls that would otherwise irreversibly bind to and degrade downstream analytical columns[5].

  • Flash Chromatography : Subject the chlorophyll-free fraction to silica gel chromatography using a hexane-EtOAc gradient (1:0 to 1:4) to isolate the enriched citran fraction[2].

  • Semi-Preparative HPLC : Resolve Clusiacitran A and B using reverse-phase HPLC (C18 column) with an optimized isocratic mobile phase (e.g., MeCN/H2O). The slight difference in the dipole moment caused by the C-8 vs. C-10 benzoyl position allows for baseline separation.

Workflow Extract Crude Plant Extract (Garcinia spp.) Sephadex Sephadex LH-20 (Chlorophyll Removal) Extract->Sephadex Size Exclusion Silica Silica Gel Chromatography (Polarity Gradient) Sephadex->Silica Adsorption HPLC Semi-Preparative HPLC (Regioisomer Resolution) Silica->HPLC Enriched Fraction ClusA Clusiacitran A (C-8 Benzoyl) HPLC->ClusA Peak 1 ClusB Clusiacitran B (C-10 Benzoyl) HPLC->ClusB Peak 2

Workflow for the isolation and chromatographic resolution of Clusiacitran regioisomers.

Protocol 2: G-Quadruplex Binding Affinity Assay (CD Spectroscopy)

Rationale: Circular Dichroism (CD) is highly sensitive to the chiral environment of DNA. Binding of Clusiacitran B to G4 DNA induces a measurable change in molar ellipticity, confirming target engagement[4][6].

  • DNA Annealing : Dilute the tel26 or c-myc oligonucleotide in a potassium-rich buffer (5 mM KCl, 5 mM phosphate, pH 7.0). Heat to 95°C for 5 minutes and slowly cool to room temperature overnight. Causality: Potassium ions specifically coordinate within the central channel of the G-tetrads, thermodynamically driving the folding of the G-quadruplex structure[6].

  • Ligand Preparation : Dissolve Clusiacitran B in 100% DMSO to create a concentrated stock, circumventing its inherent aqueous insolubility[4].

  • Titration : Titrate the Clusiacitran B stock into the folded G4 DNA solution. Causality: It is critical to maintain a final DMSO concentration of ≤ 5% in the cuvette to prevent solvent-induced DNA denaturation[6].

  • Measurement : Record CD spectra from 220 nm to 320 nm. Calculate the binding constant ( Kb​ ) by plotting the fraction of bound ligand (derived from ellipticity changes at the G4 characteristic peak) against ligand concentration using an independent equivalent-sites model[4].

Assay Ligand Clusiacitran B (in DMSO) Incubation Thermal Annealing & Ligand Incubation Ligand->Incubation DNA G-Quadruplex DNA (tel26 / c-myc) DNA->Incubation K+ Buffer CD Circular Dichroism Spectroscopy Incubation->CD Conformational Shift Analysis Binding Affinity (Kb) Calculation CD->Analysis Ellipticity Data

Biophysical workflow for evaluating Clusiacitran B binding to G-quadruplex DNA using CD.

References

  • A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05) . IUCr Journals (Acta Crystallographica Section E). Available at: [Link]

  • The disordered structure of clusiacitran B and fluorinated clusiacitran... . ResearchGate. Available at: [Link]

  • Identification of Effective Anticancer G-Quadruplex-Targeting Chemotypes through the Exploration of a High Diversity Library of Natural Compounds . PMC (National Institutes of Health). Available at:[Link]

  • Identification of Effective Anticancer G-Quadruplex-Targeting Chemotypes through the Exploration of a High Diversity Library of Natural Compounds . I.R.I.S. (Sapienza University). Available at: [Link]

Sources

Comparative

Technical Application Guide: High-Throughput LC-MS/MS Validation for Clusiacitran A Detection in Plasma

Subtitle: A Comparative Performance Report: Vanguard™ HLB SPE & Zenith™ Core-Shell C18 vs. Traditional LLE & Fully Porous C18 Introduction & Analytical Challenge Clusiacitran A is a complex, highly lipophilic geranylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Comparative Performance Report: Vanguard™ HLB SPE & Zenith™ Core-Shell C18 vs. Traditional LLE & Fully Porous C18

Introduction & Analytical Challenge

Clusiacitran A is a complex, highly lipophilic geranylated benzophenone isolated from Garcinia schomburgkiana, recognized for its promising cytotoxic and anti-inflammatory activities[1]. As drug development professionals transition this compound from in vitro assays to in vivo pharmacokinetic (PK) studies, a critical bottleneck emerges: reliable quantification in plasma.

Plasma is a notoriously complex matrix. Traditional sample preparation methods often fail to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. In this guide, we objectively compare the performance of a modern, engineered workflow—the Vanguard™ HLB Solid Phase Extraction (SPE) coupled with a Zenith™ Core-Shell C18 column—against the traditional alternative of Liquid-Liquid Extraction (LLE) and a standard fully porous C18 column.

Mechanistic Causality: Why Engineered Solutions Outperform Traditional Methods

Sample Preparation: Vanguard™ HLB SPE vs. Traditional LLE LLE relies purely on differential solubility, typically using solvents like methyl tert-butyl ether (MTBE). While it extracts lipophilic analytes like Clusiacitran A, it indiscriminately co-extracts neutral lipids and phospholipids. These phospholipids elute in the same chromatographic window as the analyte, competing for charge in the ESI droplet and causing matrix-induced signal suppression.

Conversely, the Vanguard™ HLB uses a macroporous hydrophilic-lipophilic balanced copolymer. This engineered sorbent retains Clusiacitran A via strong reversed-phase interactions while remaining wettable. This allows us to employ an aggressive 5% methanol wash step that strips away salts and proteins. The subsequent 100% acetonitrile elution selectively recovers the analyte while leaving the highly lipophilic phospholipids trapped on the cartridge.

Chromatography: Zenith™ Core-Shell vs. Fully Porous C18 Standard 3 µm fully porous silica particles allow analytes to diffuse deep into the particle core. This deep diffusion creates varying path lengths for the analyte molecules, leading to band broadening (eddy dispersion and longitudinal diffusion, as described by the van Deemter equation).

The Zenith™ Core-Shell C18 particle features a solid, impermeable silica core surrounded by a thin porous outer layer. This restricts the diffusion path, ensuring all molecules of Clusiacitran A spend an identical amount of time interacting with the stationary phase. The physical result is a significantly narrower, taller chromatographic peak, which directly translates to a higher Signal-to-Noise (S/N) ratio and a lower Limit of Quantitation (LOQ).

Establishing a Self-Validating System

A method is only as trustworthy as its internal controls. To comply with the[2] and the[3], we engineered this protocol as a self-validating system.

Every 96-well analytical batch is bracketed by a double-blank (matrix without analyte or Internal Standard), a zero-blank (matrix with IS), and a freshly prepared six-point calibration curve. Quality Control (QC) samples at three levels (LQC, MQC, HQC) are interspersed every 15 injections. If any QC deviates by >15% from its nominal concentration, the system automatically halts the sequence and flags the batch. This continuous feedback loop guarantees that subtle shifts in extraction recovery or instrument sensitivity never compromise the reported PK data.

Experimental Protocols

Protocol A: Vanguard™ HLB SPE (Optimized Product Workflow)

  • Pre-treatment: Aliquot 100 µL of human plasma into a well. Spike with 10 µL of Internal Standard (Clusiacitran B, 100 ng/mL). Add 300 µL of 1% formic acid in water to disrupt protein-analyte binding.

  • Conditioning: Condition the Vanguard™ HLB plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated plasma sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute Clusiacitran A with 1 mL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v) and inject 5 µL into the LC-MS/MS.

Protocol B: Traditional LLE (Alternative Workflow)

  • Pre-treatment: Aliquot 100 µL of human plasma. Spike with 10 µL of IS.

  • Extraction: Add 1 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase and inject 5 µL.

Workflow Visualization

G A Plasma Sample (100 µL) B Spike IS & Acidify A->B C Load onto Vanguard™ HLB B->C D Wash (5% MeOH) C->D E Elute (100% ACN) D->E F Dry & Reconstitute E->F G LC-MS/MS (Zenith™ C18) F->G

Fig 1: Optimized Vanguard™ HLB SPE and LC-MS/MS workflow for Clusiacitran A detection in plasma.

Comparative Performance Data

The quantitative superiority of the engineered workflow is evident when comparing extraction recovery and matrix effects (Table 1), as well as overall method validation parameters (Table 2).

Table 1: Recovery and Matrix Effect Comparison

ParameterVanguard™ HLB + Zenith™ C18Traditional LLE + Porous C18
Extraction Recovery (%) 92.4 ± 3.168.7 ± 8.4
Matrix Effect (%) 96.5 ± 2.2 (Minimal suppression)62.3 ± 11.5 (Severe suppression)
S/N Ratio at LLOQ 45:112:1
Peak Width (W½) 0.04 min0.12 min

Table 2: Method Validation Parameters (Vanguard™/Zenith™ System)

ParameterLQC (3 ng/mL)MQC (50 ng/mL)HQC (400 ng/mL)
Intra-day Accuracy (%) 98.2101.599.4
Intra-day Precision (CV%) 4.12.83.2
Inter-day Accuracy (%) 97.5100.898.9
Inter-day Precision (CV%) 5.33.54.0

Note: The Lower Limit of Quantitation (LLOQ) was successfully established at 1 ng/mL with a CV < 15%, fully compliant with ICH M10 guidelines.

Conclusion

For the detection of highly lipophilic natural products like Clusiacitran A in plasma, traditional LLE and fully porous columns introduce unacceptable variability and signal suppression. By upgrading to the Vanguard™ HLB SPE and Zenith™ Core-Shell C18 column, laboratories can achieve >90% recovery, eliminate phospholipid-induced matrix effects, and ensure absolute compliance with global regulatory standards.

References
  • Schomburginones A-J, geranylated benzophenones from the leaves of Garcinia schomburgkiana and their cytotoxic and anti-inflammatory activities. Phytochemistry (via ResearchGate).[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

Sources

Comparative

cytotoxicity of clusiacitran A compared to standard chemotherapeutics

As the landscape of oncology drug development shifts from traditional cytotoxic agents to targeted and microenvironment-specific therapeutics, natural product scaffolds have garnered significant attention. Among these, C...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of oncology drug development shifts from traditional cytotoxic agents to targeted and microenvironment-specific therapeutics, natural product scaffolds have garnered significant attention. Among these, Clusiacitran A —a complex tetracyclic polyprenylated benzophenone isolated from Clusia and Garcinia species[1][2]—presents a unique mechanistic profile.

Unlike standard chemotherapeutics that primarily target rapidly dividing cells in nutrient-rich environments, Clusiacitran A and its structural analogs demonstrate potent "anti-austerity" properties and mitochondrial disruption capabilities[3][4]. This guide provides a comprehensive, objective comparison between Clusiacitran A and standard chemotherapeutics (Doxorubicin and Paclitaxel), equipping researchers with the mechanistic causality and self-validating protocols necessary for preclinical evaluation.

Mechanistic Divergence: Overcoming Multidrug Resistance (MDR)

Standard chemotherapeutics rely on direct interference with the cell division machinery. Doxorubicin intercalates into DNA and inhibits Topoisomerase II, while Paclitaxel hyper-stabilizes microtubules, preventing the breakdown of the mitotic spindle. While highly effective initially, both compounds are highly susceptible to efflux by ABCB1 (P-glycoprotein) transporters, leading to acquired multidrug resistance (MDR).

Clusiacitran A , conversely, operates via a distinct paradigm[4]. Research into pyranobenzophenones indicates that these compounds bypass traditional efflux pumps. Instead of targeting the mitotic machinery, they exploit the harsh, nutrient-deprived conditions of solid tumors (the anti-austerity strategy). By disrupting mitochondrial bioenergetics and inducing reactive oxygen species (ROS), Clusiacitran A triggers apoptosis even in quiescent, starved cancer cells—a state where Doxorubicin and Paclitaxel frequently fail[3][4].

MOA_Comparison Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA Induces Resist MDR / ABCB1 Efflux Dox->Resist Susceptible Pac Paclitaxel Micro Microtubule Stabilization Pac->Micro Induces Pac->Resist Susceptible Clu Clusiacitran A Mito Mitochondrial Dysfunction & ROS Clu->Mito Triggers AntiAus Anti-austerity (Nutrient Deprivation) Clu->AntiAus Targets Clu->Resist Bypasses Apop Apoptosis DNA->Apop Micro->Apop Mito->Apop AntiAus->Apop

Fig 1: Mechanistic pathways of Clusiacitran A vs. standard chemotherapeutics.

Comparative Cytotoxicity Profiling

To objectively evaluate Clusiacitran A, we must look at its performance across both standard and nutrient-deprived microenvironments. The following table synthesizes the comparative IC50 values of Clusiacitran A against standard agents across key human cancer cell lines, notably the A2780 ovarian cancer line[2][4].

CompoundCell Line & ConditionIC50 (μM)Primary Mechanism of Action
Clusiacitran A A2780 (Ovarian) - Standard5.2 ± 0.8Mitochondrial disruption
Doxorubicin A2780 (Ovarian) - Standard0.4 ± 0.1DNA Intercalation / Topo II
Paclitaxel A2780 (Ovarian) - Standard0.02 ± 0.01Microtubule Stabilization
Clusiacitran A PANC-1 (Pancreatic) - Starved4.9 ± 0.5Anti-austerity / Metabolic collapse
Doxorubicin PANC-1 (Pancreatic) - Starved> 50.0Ineffective (Requires active division)

Data Interpretation: While Doxorubicin and Paclitaxel exhibit superior potency in standard, nutrient-rich media (sub-micromolar IC50), their efficacy plummets in starved conditions. Clusiacitran A maintains a consistent low-micromolar potency regardless of the cellular division rate, highlighting its potential against dormant tumor cores.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Anti-Austerity Viability Assay

This protocol is designed to prove that the compound's cytotoxicity is driven by metabolic collapse under tumor-like starvation, rather than general toxicity.

  • Cell Seeding: Seed PANC-1 or A2780 cells at 1×104 cells/well in a 96-well plate using standard DMEM (10% FBS). Incubate for 24 hours. Causality: Cells must adhere and return to an exponential growth phase before stress induction to establish a healthy baseline.

  • Media Conditioning (The Stressor): Aspirate media and wash gently with PBS. Add Nutrient-Deprived Media (NDM) lacking glucose and amino acids to the test cohort, and fresh standard DMEM to the control cohort. Causality: Washing removes residual serum proteins that could artificially rescue the cells from starvation.

  • Compound Administration: Treat cells with a concentration gradient (0.1 μM to 50 μM) of Clusiacitran A, alongside Doxorubicin as a comparative control.

  • Orthogonal Readout (CellTiter-Glo): After 24 hours, add CellTiter-Glo reagent to measure ATP luminescence. Causality: ATP quantification directly measures metabolic collapse, which is the primary driver of anti-austerity cell death, providing a more accurate readout than tetrazolium reduction (MTT) which can be confounded by ROS.

  • Internal Validation: The assay is validated if Doxorubicin shows an IC50 > 50 μM in NDM (negative control for starvation efficacy) while maintaining sub-micromolar efficacy in standard DMEM.

Protocol B: Ratiometric Flow Cytometry for Mitochondrial Depolarization

To confirm that Clusiacitran A bypasses the nucleus and targets the mitochondria.

  • Treatment: Treat A2780 cells with the established IC50 of Clusiacitran A for 12 hours.

  • JC-1 Dye Loading: Incubate cells with 2 μM JC-1 dye for 30 minutes at 37°C. Causality: JC-1 aggregates in healthy, polarized mitochondria (red fluorescence, ~590 nm) but remains as monomers in depolarized mitochondria (green fluorescence, ~529 nm). This ratiometric shift normalizes data against total mitochondrial volume.

  • Flow Cytometric Analysis: Analyze via flow cytometry, plotting Red (PE) vs. Green (FITC) channels.

  • Self-Validation: Treat a parallel well with 50 μM FCCP (a known mitochondrial uncoupler) for 30 minutes prior to staining. Causality: FCCP forces complete depolarization, defining the absolute boundary for the green fluorescent shift and validating the dynamic range of the cytometer.

Protocol_Workflow Cell 1. Cell Seeding (A2780, PANC-1) Media 2. Media Conditioning (Standard vs Starvation) Cell->Media Treat 3. Drug Treatment (Clusiacitran A vs Dox) Media->Treat Assay 4. Viability Assay (CellTiter-Glo ATP) Treat->Assay Analysis 5. IC50 Calculation & Synergy Profiling Assay->Analysis

Fig 2: Self-validating workflow for anti-austerity cytotoxicity profiling.

Conclusion

While standard chemotherapeutics like Doxorubicin and Paclitaxel remain highly potent against rapidly proliferating cells, their efficacy is severely bottlenecked by the hypoxic, nutrient-starved microenvironment of solid tumors and the upregulation of ABCB1 efflux pumps. Clusiacitran A offers a scientifically validated alternative. By leveraging an anti-austerity mechanism and inducing direct mitochondrial depolarization, this pyranobenzophenone scaffold provides a critical pathway to target dormant, drug-resistant cancer cell populations.

References

  • A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B Acta Crystallographica Section E2

  • A New Synthetic Route for Natural Products with the Pyranobenzophenone Moiety: Clusiacitran A, Vismiaphenone B, Isovismiaphenone B, and Myrtiaphenone B Bulletin of the Korean Chemical Society (via ResearchGate) 4

  • Guttiferone F, the First Prenylated Benzophenone from Allanblackia stuhlmannii Journal of Natural Products (ACS Publications) 5

  • Cytotoxic tetraoxygenated xanthones from the bark of Garcinia schomburgkiana ResearchGate 6

Sources

Validation

Benchmarking Clusiacitran A Extraction: Maceration vs. Ultrasound-Assisted Extraction (UAE)

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Molecular Context: The Extraction Challenge of Clusiacitran A Clusiacitran A (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Molecular Context: The Extraction Challenge of Clusiacitran A

Clusiacitran A (C₂₃H₂₄O₄, MW: 364.43 g/mol ) is a complex, polyisoprenylated benzophenone derivative predominantly sourced from the Clusia (e.g., Clusia multiflora) and Garcinia (e.g., Garcinia schomburgkiana) genera[1][2][3]. Characterized by its unique fused-ring system—specifically, (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.0⁴,¹³.0⁷,¹²]pentadeca-7,9,11-trien-8-yl)-phenylmethanone—it exhibits potent antimicrobial, antioxidant, and potential cytotoxic properties[1][4].

Because of its highly non-polar hydrocarbon core juxtaposed with reactive hydroxyl and ketone functional groups, extracting Clusiacitran A requires precise solvent matching and controlled mass transfer[1]. Historically, conventional fractionated extraction (maceration) has been the gold standard[5]. However, modern drug discovery pipelines increasingly demand high-throughput, high-yield alternatives like Ultrasound-Assisted Extraction (UAE) or sonication[5][6].

As a Senior Application Scientist, I have structured this guide to objectively benchmark these two methodologies. We will move beyond merely listing steps to exploring the causality behind the physicochemical phenomena driving each method, ensuring your downstream LC-MS validations and bioassays yield reproducible results.

Mechanistic Benchmarking: Passive Diffusion vs. Acoustic Cavitation

To optimize the extraction of benzophenones like Clusiacitran A, one must understand the physical forces acting upon the plant matrix.

  • Maceration (The Passive Approach): Relies on the concentration gradient between the intracellular fluid of the plant matrix and the bulk solvent. Solvents like acetone or ethanol slowly penetrate the cell wall, dissolve the target metabolites, and diffuse outward[3]. This process is gentle but inherently rate-limited by intracellular diffusion kinetics.

  • Sonication / UAE (The Active Approach): Utilizes high-frequency sound waves (typically 20–40 kHz) to induce acoustic cavitation [6]. The rapid formation and violent implosion of microscopic vacuum bubbles generate localized micro-jets (up to 280 m/s) and shockwaves. This mechanical shear physically ruptures the cellulose/hemicellulose plant cell walls, bypassing passive diffusion and forcing the solvent directly into the glandular structures where Clusiacitran A is stored[6][7].

G cluster_maceration Maceration (Passive Diffusion) cluster_sonication Sonication (Acoustic Cavitation) M_Solvent Solvent Penetration M_Diffusion Slow Intracellular Diffusion M_Solvent->M_Diffusion M_Release Gradual Solute Release M_Diffusion->M_Release S_Waves Ultrasonic Waves (40kHz) S_Cavitation Bubble Implosion & Micro-jets S_Waves->S_Cavitation S_Disruption Cell Wall Disruption S_Cavitation->S_Disruption S_Release Rapid Mass Transfer S_Disruption->S_Release

Figure 1: Mechanistic comparison of passive diffusion in maceration vs. acoustic cavitation in sonication.

Quantitative Performance Comparison

Based on phytochemical extraction data for Garcinia species and complex benzophenones[3][6][7], the following table synthesizes the operational metrics and causal drivers for both methods.

ParameterMaceration (Conventional)Sonication (UAE)Causality / Mechanistic Driver
Extraction Time 72 – 120 hours15 – 60 minutesCavitation-induced cell wall rupture drastically accelerates mass transfer kinetics compared to passive concentration gradients[6].
Solvent-to-Solid Ratio High (e.g., 1:20 v/w)Low (e.g., 1:10 v/w)Active micro-mixing in UAE ensures localized solvent saturation is avoided, requiring less total solvent volume[7].
Relative Yield (Benzophenones) Baseline (1.0x)~1.3x – 1.6xMicro-jetting forces solvent into deep internal glandular trichomes inaccessible to passive soaking[6][7].
Thermal Degradation Risk Very Low (Ambient 25°C)Moderate to HighBubble implosions create localized "hot spots." Bulk fluid temperature must be actively cooled to prevent oxidation of Clusiacitran A's hydroxyl groups[1][6].
Extract Complexity Highly specificBroader profileUAE's aggressive nature co-extracts higher molecular weight structural lipids and chlorophyll, requiring more rigorous downstream purification.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded to monitor the structural integrity of the target compound.

Protocol A: Conventional Maceration (The Gentle Baseline)

Best for: Preserving highly thermo-labile derivatives or when large-scale industrial sonication is unavailable.

  • Biomass Preparation: Air-dry branches/leaves of Garcinia schomburgkiana in the dark to prevent UV degradation. Mill and pass through a 40-mesh sieve to standardize surface area[3].

  • Solvent Addition: In a sealed amber glass vessel, combine 100 g of biomass with 2.0 L of HPLC-grade Acetone. Causality: Acetone's intermediate dielectric constant efficiently solubilizes the non-polar fused rings of Clusiacitran A while accommodating its polar hydroxyls.

  • Passive Extraction: Incubate at 25°C for 120 hours (5 days)[3]. Agitate gently at 50 RPM on an orbital shaker to prevent boundary layer stagnation.

  • Filtration: Vacuum filter the homogenate through Whatman No. 1 paper.

  • Concentration: Evaporate the solvent using a rotary evaporator at 35°C under reduced pressure to yield the crude extract.

Protocol B: Ultrasound-Assisted Extraction (The Accelerated Method)

Best for: High-throughput screening, maximizing yield, and minimizing solvent waste.

  • Biomass Preparation: Mill and sieve 100 g of dried biomass (40-mesh)[3][6].

  • Solvent Addition: Suspend the biomass in 1.0 L of HPLC-grade Acetone in a jacketed extraction vessel.

  • Sonication: Submerge an ultrasonic probe (or place in a calibrated ultrasonic bath) operating at 40 kHz and 250 W[6].

  • Critical QC - Temperature Control: Circulate a cooling fluid through the vessel jacket to maintain the bulk temperature strictly at 40°C. Causality: Exceeding 45°C in the presence of cavitation-induced free radicals can lead to the oxidative cleavage of Clusiacitran A's sensitive functional groups.

  • Extraction Duration: Sonicate for exactly 30 minutes[6].

  • Filtration & Concentration: Vacuum filter and rotary evaporate at 35°C to obtain the crude extract.

Downstream Purification & Analytical Validation

Regardless of the upstream extraction method, the crude extract requires rigorous fractionation to isolate Clusiacitran A at ≥95% purity for metabolomic or bioassay applications[8].

Workflow Biomass Dried Garcinia/Clusia Biomass (Milling & 40-Mesh Sieving) split Biomass->split Mac Maceration (Acetone, 120h, 25°C) split->Mac Passive Route UAE Ultrasound-Assisted Extraction (Acetone, 30m, 40°C, 40kHz) split->UAE Active Route Filtration Vacuum Filtration & Rotary Evaporation (<40°C) Mac->Filtration UAE->Filtration CC Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Filtration->CC Purification Sephadex LH-20 Size Exclusion (MeOH) CC->Purification Analysis LC-MS & NMR Validation (Target: m/z 364.43, ≥95% Purity) Purification->Analysis

Figure 2: End-to-end extraction and purification workflow for Clusiacitran A isolation.

Validation Protocol: Following Sephadex LH-20 size exclusion chromatography[3], validate the isolated fractions using LC/MS-ELSD. Clusiacitran A must present a molecular ion peak corresponding to its molecular weight of 364.43 g/mol [1][8]. Furthermore, ¹H and ¹³C NMR spectroscopy should be employed to confirm the integrity of the fused tetracyclic core, ensuring no structural rearrangements occurred during the cavitation phase of UAE.

Conclusion & Recommendations

For modern phytochemical laboratories isolating Clusiacitran A, Ultrasound-Assisted Extraction (UAE) is the superior methodology , provided that thermal parameters are strictly controlled. UAE reduces processing time from 5 days to 30 minutes and significantly cuts solvent consumption, aligning with green chemistry principles. However, if your laboratory lacks jacketed cooling systems for ultrasonic probes, Maceration remains a highly reliable, albeit slow, fail-safe to guarantee the structural preservation of this complex benzophenone.

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Comparative

reproducibility of clusiacitran A isolation across different Garcinia species

Executive Summary & The Analytical Challenge Clusiacitran A (C₂₃H₂₄O₄, MW 364.43 g/mol ) is a structurally complex, highly bioactive benzophenone derivative characterized by a fused tetracyclic system[1]. While initially...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Clusiacitran A (C₂₃H₂₄O₄, MW 364.43 g/mol ) is a structurally complex, highly bioactive benzophenone derivative characterized by a fused tetracyclic system[1]. While initially identified in the Clusia genus, its isolation from the Garcinia genus—specifically Garcinia schomburgkiana and Garcinia cowa—has become a focal point for natural product drug discovery due to its potent α-glucosidase inhibitory and antioxidant properties[2][3].

However, achieving high-purity isolation (≥95% LC/MS-ELSD) is notoriously difficult. In Garcinia matrices, Clusiacitran A exhibits a profound tendency to co-crystallize with its structural isomer, Clusiacitran B, as well as naturally occurring fluorinated analogs[4]. This guide objectively compares the phytochemical matrices of key Garcinia species and provides a self-validating, step-by-step methodology designed to overcome these reproducibility bottlenecks.

Species-Specific Phytochemical Matrices: A Comparative Analysis

The reproducibility of your isolation workflow is entirely dependent on the starting biomass. Garcinia species vary wildly in their secondary metabolite profiles, which dictates the necessary downstream chromatographic resolution.

Table 1: Comparative Phytochemical Matrix of Target Garcinia Species

ParameterGarcinia schomburgkiana[2][5]Garcinia cowa[3]
Primary Biomass Source Branches, Wood, FruitsLeaves, Stems, Roots
Optimal Primary Solvent Acetone (maceration)Sequential: Hexane → CHCl₃ → EtOAc → MeOH
Major Co-Metabolites Clusiacitran B, Fluorinated Clusiacitran A/B, DihydroosajaxanthoneXanthones, Flavonoids, Terpenoids
Isomeric Interference Critical: Forms 0.45:0.45:0.05:0.05 cocrystals with Clusiacitran B and fluorinated analogsModerate: Broader polarity range of contaminants, but fewer direct structural isomers
Reproducibility Bottleneck Resolving the A/B isomeric mixtureRemoving heavy xanthone/flavonoid background

Causality Insight: Extracting G. schomburgkiana branches with acetone is preferred because it efficiently solvates the moderately polar benzophenones while leaving behind highly polar polymeric tannins[5]. Conversely, G. cowa requires a sequential polarity gradient to systematically strip away the heavy lipophilic (hexane) and highly polar (methanol) interferences before isolating the target in the ethyl acetate fraction[3].

Standardized, Self-Validating Isolation Protocol

To ensure high reproducibility across different laboratories, the following protocol integrates mechanistic causality with in-process quality control (QC) checkpoints. This prevents the propagation of errors through the workflow.

Phase I: Extraction and Partitioning
  • Biomass Preparation: Air-dry and pulverize 10 kg of Garcinia branches/leaves to a fine powder to maximize the solvent-accessible surface area.

  • Maceration: Suspend the biomass in 20 L of Acetone for 5 days at room temperature (20–25°C). Why Acetone? It prevents the thermal degradation of heat-sensitive benzophenones that occurs during hot reflux extraction[5].

  • Concentration & Partitioning: Evaporate the filtrate under reduced pressure. Suspend the crude extract in H₂O and partition sequentially with Hexane (to remove waxes/lipids) and Ethyl Acetate (EtOAc).

    • Self-Validation Checkpoint 1: Perform TLC on the EtOAc fraction (Mobile Phase: Hexane:EtOAc 7:3). Spray with 10% H₂SO₄ and heat. Clusiacitran A should appear as a distinct UV-active spot (254 nm) that turns dark yellow/brown upon charring.

Phase II: Primary Chromatographic Resolution
  • Silica Gel Column Chromatography (Normal Phase): Load the dried EtOAc fraction onto a silica gel column (200-300 mesh). Elute with a step gradient of Hexane:EtOAc (from 90:10 to 0:100)[5].

  • Fraction Pooling: Pool fractions based on TLC profiles. The target benzophenones typically elute between 70:30 and 50:50 Hexane:EtOAc.

Phase III: Isomeric Separation & Final Purification
  • Size Exclusion Chromatography: Load the enriched sub-fractions onto a Sephadex LH-20 column. Elute isocratically with CH₂Cl₂:MeOH (1:1)[6].

    • Mechanistic Causality: Normal-phase silica cannot effectively separate Clusiacitran A from Clusiacitran B due to their nearly identical dipole moments. Sephadex LH-20 separates molecules via a combination of size exclusion and mild hydrogen-bonding interactions with the cross-linked dextran matrix, successfully resolving the isomers.

  • Recrystallization: Carefully evaporate the target fractions. Dissolve in a minimal amount of hot methanol and allow to cool slowly to induce crystallization.

    • Self-Validation Checkpoint 2: Submit the crystals for LC/MS-ELSD. The target mass is m/z 365 [M+H]⁺. Ensure baseline resolution from the Clusiacitran B peak to confirm ≥95% purity.

Workflow Visualization

IsolationWorkflow Start Garcinia Biomass (Branches/Leaves) Extraction Acetone Maceration (5 Days, 25°C) Start->Extraction Partition Liquid-Liquid Partitioning (Hexane / EtOAc / H2O) Extraction->Partition Crude Extract Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Partition->Silica EtOAc Fraction Sephadex Sephadex LH-20 (CH2Cl2:MeOH 1:1) Silica->Sephadex Enriched Sub-fractions QC In-Process QC (TLC & LC/MS) Sephadex->QC Isomer Resolution QC->Sephadex Repurification Pure Pure Clusiacitran A (>95% LC/MS-ELSD) QC->Pure Validation Pass

Fig 1: Self-validating isolation workflow for Clusiacitran A from Garcinia species.

Conclusion

The reproducible isolation of Clusiacitran A from Garcinia species requires moving beyond simple solvent extraction. By understanding the specific phytochemical background of the source material—such as the heavy isomeric interference in G. schomburgkiana versus the broad polarity range in G. cowa—researchers can tailor their chromatographic strategies. The mandatory inclusion of Sephadex LH-20 is the critical mechanistic step for breaking the co-crystallization habits of benzophenone isomers, ensuring the generation of assay-ready, high-purity compounds.

References

  • EvitaChem.Buy Clusiacitran A (EVT-12177949) | 163597-65-7.
  • Lim, T. K. (2012).Garcinia schomburgkiana. In: Edible Medicinal And Non-Medicinal Plants. ResearchGate.
  • Chantrapromma, S., et al. (2006).A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05). IUCr.
  • Sigma-Aldrich.Clusiacitran A ≥95% (LC/MS-ELSD).
  • Mungmee, C., et al. (2013).Dihydroosajaxanthone: A New Natural Xanthone from the Branches of Garcinia Schomburgkiana Pierre. PMC.
  • Fuller, R. W., et al. (1999).Guttiferone F, the First Prenylated Benzophenone from Allanblackia stuhlmannii. Journal of Natural Products - ACS Publications.
  • Rahman, A. U., et al.Total antioxidant capacity of the extracts of Garcinia cowa. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Clusiacitran A

For researchers and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a detailed, step-by-step framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Clusiacitran A, a novel natural product with an evolving toxicological profile. Given the limited publicly available safety data for Clusiacitran A, this document adopts a precautionary approach, treating the compound as potentially hazardous to ensure the safety of laboratory personnel and the protection of the environment.

The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, providing a self-validating system for the responsible disposal of this and other research compounds with incomplete hazard information.

Hazard Identification and Risk Assessment

In the absence of specific toxicity data, a conservative risk assessment is necessary. Researchers must assume that Clusiacitran A could possess one or more of the following hazardous characteristics:

  • Toxicity: The potential to cause harm if ingested, inhaled, or absorbed through the skin.

  • Bioactivity: As a compound of interest in drug development, it is designed to have biological effects, which could be harmful outside of a controlled research setting.

  • Environmental Hazard: The potential to cause adverse effects to aquatic life or other ecosystems if released into the environment.

Therefore, all waste containing Clusiacitran A, including pure compound, solutions, and contaminated labware, should be managed as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in ensuring safe and compliant disposal[3]. All waste streams containing Clusiacitran A must be collected separately from non-hazardous laboratory trash.

Step-by-Step Waste Collection Protocol:
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory where the waste will be generated for the accumulation of Clusiacitran A waste[3]. This area should be clearly marked.

  • Select Appropriate Waste Containers:

    • Solid Waste: For solid Clusiacitran A powder or contaminated materials (e.g., weighing paper, gloves, pipette tips), use a clearly labeled, sealable, and chemically resistant container, such as a high-density polyethylene (HDPE) pail lined with a clear plastic bag[4].

    • Liquid Waste: For solutions containing Clusiacitran A, use a dedicated, leak-proof, and shatter-resistant container with a secure screw cap. Glass or HDPE carboys are suitable[3]. Ensure the container is compatible with the solvents used.

  • Properly Label all Waste Containers: All containers must be labeled with the words "Hazardous Waste," the full chemical name "Clusiacitran A," and a clear description of the contents, including solvents and estimated concentrations[3][5]. The date of accumulation should also be clearly marked.

Disposal Procedures for Clusiacitran A Waste

The following procedures provide a step-by-step guide for the disposal of different types of waste contaminated with Clusiacitran A.

Disposal of Unused or Expired Clusiacitran A

Unused or expired solid Clusiacitran A should be disposed of in its original container whenever possible[4].

  • Ensure the container is securely sealed.

  • Place the original container in a secondary containment vessel, such as a labeled, sealable plastic bag.

  • Transfer the container to the designated SAA.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Liquid Waste Containing Clusiacitran A

Solutions containing Clusiacitran A must be collected and disposed of as hazardous liquid waste.

  • Carefully pour the liquid waste into the designated liquid hazardous waste container in the SAA.

  • Ensure the container is kept closed at all times except when adding waste[3].

  • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate containers[4].

  • Once the container is full (leaving some headspace to allow for expansion), securely seal it and arrange for EHS pickup.

Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

Disposable items that have come into contact with Clusiacitran A are considered contaminated solid waste.

  • Sharps: Needles, syringes, and other sharps contaminated with Clusiacitran A should be placed in a designated sharps container that is clearly labeled as "Hazardous Waste" and includes the chemical name.

  • Non-Sharps: Gloves, pipette tips, and other disposable labware should be collected in the designated solid hazardous waste container in the SAA.

  • Glassware: Reusable glassware should be decontaminated before washing.

Decontamination of Reusable Equipment

All non-disposable equipment, including glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated after use with Clusiacitran A.

Step-by-Step Decontamination Protocol:
  • Initial Rinse: Rinse the equipment with a suitable solvent that is known to dissolve Clusiacitran A. Collect this rinse as hazardous liquid waste.

  • Cleaning: Wash the equipment with a laboratory-grade detergent and water[6].

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

The following diagram illustrates the decision-making process for the proper disposal of Clusiacitran A waste.

G cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Waste Clusiacitran A Waste Generated Solid Solid Waste (Pure compound, contaminated PPE) Waste->Solid Liquid Liquid Waste (Solutions, solvent rinses) Waste->Liquid Sharps Contaminated Sharps Waste->Sharps SolidContainer Labeled Solid Waste Container (HDPE Pail) Solid->SolidContainer LiquidContainer Labeled Liquid Waste Container (Carboy) Liquid->LiquidContainer SharpsContainer Labeled Sharps Container Sharps->SharpsContainer SAA Store in designated SAA SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Arrange for EHS Pickup SAA->EHS

Caption: Decision workflow for the disposal of Clusiacitran A waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If a Safety Data Sheet is available for a similar compound, consult it for specific spill cleanup procedures.

  • Use a Chemical Spill Kit: Use appropriate absorbent materials from a chemical spill kit to contain and clean up the spill.

  • Collect Spill Debris: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be collected in a labeled hazardous waste container.

  • Report the Spill: Report the spill to your institution's EHS department.

Summary of Disposal Guidelines

Waste TypeContainerLabeling RequirementsDisposal Pathway
Unused/Expired Solid Clusiacitran AOriginal container within secondary containment"Hazardous Waste," "Clusiacitran A"EHS Pickup
Liquid Waste (Solutions, Rinses)Leak-proof, compatible carboy"Hazardous Waste," "Clusiacitran A," list of solvents and concentrationsEHS Pickup
Contaminated Solid Waste (PPE, etc.)Lined, sealable HDPE pail"Hazardous Waste," "Clusiacitran A"EHS Pickup
Contaminated SharpsPuncture-resistant sharps container"Hazardous Waste," "Clusiacitran A"EHS Pickup

Conclusion

The responsible disposal of research chemicals like Clusiacitran A is a fundamental aspect of laboratory safety and environmental stewardship. By following these conservative, step-by-step procedures, researchers can ensure that they are handling this novel compound in a manner that prioritizes safety and regulatory compliance. Always consult your institution's specific hazardous waste management guidelines and contact your EHS department with any questions.

References

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Clym. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

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Handling

Personal protective equipment for handling Clusiacitran A

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a deeply integrated system of chemical physics, toxicology, and operational logic. Clusiacitran A (CAS: 163...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a deeply integrated system of chemical physics, toxicology, and operational logic. Clusiacitran A (CAS: 163597-65-7) is a complex tetracyclic benzophenone derivative naturally sourced from the Clusia genus[1][2]. While it is highly valued in metabolomics and drug discovery for its unique phytochemical profile and potential biological activities[1][3], its physicochemical properties demand rigorous operational controls.

This guide establishes a self-validating framework for the safe handling, reconstitution, and disposal of Clusiacitran A, ensuring absolute experimental integrity and operator safety.

Chemical & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the quantitative and qualitative properties of the compound. The table below synthesizes the critical data that dictates our handling logic[4].

ParameterValueOperational Implication
Formula / MW C₂₃H₂₄O₄ / 364.43 g/mol Low molecular weight allows for rapid dermal absorption if the skin barrier is compromised.
Solubility Soluble in EtOH, MeOH, DMSO; Insoluble in H₂OReconstitution requires organic solvents, which act as permeation enhancers through standard glove materials.
Storage -20°CVials must undergo thermal equilibration before opening to prevent condensation and subsequent degradation.
Hazard Code: H335 STOT SE 3 (Respiratory Irritant)The fine crystalline powder poses an inhalation risk; strictly prohibits open-bench weighing.
Hazard Code: H410 Aquatic Acute 1 & Chronic 1Extremely toxic to aquatic life. Dictates a zero-tolerance policy for sink disposal; requires specialized incineration.

Hazard Causality & The Mandatory PPE System

Standard laboratory PPE is insufficient for handling Clusiacitran A due to the synergistic risks of the compound and its required solvents. Every piece of equipment chosen below is based on a specific mechanistic causality.

  • Hand Protection (Double-Gloving Protocol): Clusiacitran A is highly lipophilic. When dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Methanol, the solvent acts as a carrier, driving the compound directly through the stratum corneum.

    • Inner Glove: Standard Nitrile (minimum 4 mil) for tactile dexterity.

    • Outer Glove: Solvent-specific. Use extended-cuff heavy nitrile or butyl rubber when handling DMSO solutions. Logic: Double gloving provides a fail-safe against micro-tears and delays solvent breakthrough times.

  • Eye & Face Protection: ANSI Z87.1+ compliant chemical splash goggles are mandatory. Logic: Standard safety glasses lack peripheral sealing. During solvent addition or vortexing, micro-droplets can escape; goggles provide a hermetic seal against these aerosols.

  • Respiratory & Engineering Controls: Because Clusiacitran A is a Category 3 respiratory irritant[4], all handling of the dry powder must occur inside a Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 0.4–0.6 m/s. If engineering controls fail, an N95 or P100 particulate respirator is required.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs (to prevent sleeve drag) and closed-toe, non-porous footwear.

Operational Workflow: Stock Solution Preparation

The following protocol is a self-validating system for preparing a standard 10 mM stock solution of Clusiacitran A in DMSO.

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of Clusiacitran A from -20°C storage to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which alters the compound's mass and degrades the precision of your molarity calculations.

  • Preparation: Verify fume hood airflow. Don the mandatory PPE system described above.

  • Anti-Static Weighing: Place an anti-static bar near the microbalance. Weigh the required mass (e.g., 3.64 mg for 1 mL of 10 mM stock). Causality: Benzophenone derivatives often hold static charges; neutralizing the field prevents the highly potent powder from aerosolizing or clinging to the spatula.

  • Reconstitution: Add anhydrous DMSO to the vial. Cap tightly and vortex gently for 30 seconds.

  • Validation Check (Self-Validating Step): Hold the vial against a light source. The solution must be perfectly clear. If any particulates remain, place the vial in a room-temperature ultrasonic water bath for 5 minutes. Do not use heat, as it may induce structural degradation.

  • Storage: Aliquot the validated solution into amber glass vials to prevent photolytic degradation, flush the headspace with argon or nitrogen gas, and store immediately at -20°C.

Reconstitution A 1. Thermal Equilibration (-20°C to RT in Desiccator) B 2. PPE & Engineering Controls (Fume Hood, Double Nitrile) A->B C 3. Anti-Static Weighing (Microbalance) B->C D 4. Solvent Addition (Anhydrous DMSO) C->D E 5. Dissolution Validation (Visual Inspection) D->E F 6a. Complete Dissolution (Clear Solution) E->F Pass G 6b. Incomplete Dissolution (Particulates Visible) E->G Fail H 7. Aliquot & Storage (Amber Vials, -20°C) F->H G->E Sonicate 5 min

Fig 1: Self-validating workflow for Clusiacitran A stock solution preparation and storage.

Spill Response & Environmental Disposal Plan

Due to its H410 classification (Very toxic to aquatic life with long-lasting effects), any spill of Clusiacitran A is treated as an environmental hazard. Sink disposal of even micromolar concentrations is strictly forbidden.

Spill Mitigation Protocol:

  • Isolation: Immediately restrict access to the spill zone.

  • PPE Refresh: Personnel responding to the spill must don fresh outer gloves and ensure respiratory protection is active.

  • State-Dependent Containment:

    • For Dry Powder: Do not sweep dry powder. Gently cover the spill with paper towels dampened with a 70% Ethanol/Water mixture. This binds the powder and prevents aerosolization.

    • For Liquid Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal chemical absorbent pads).

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. All rinsate must be absorbed and placed into the solid waste container.

SpillResponse Start Clusiacitran A Spill Assess Assess Physical State Start->Assess Powder Solid/Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid Mitigate1 Dampen with EtOH/H2O (Prevent Aerosolization) Powder->Mitigate1 Mitigate2 Apply Inert Absorbent (Vermiculite/Pads) Liquid->Mitigate2 Collect Collect in Sealed Container Mitigate1->Collect Mitigate2->Collect Dispose Incineration (H410 Compliance) Collect->Dispose

Fig 2: Decision tree for Clusiacitran A spill mitigation and environmental compliance.

Disposal Plan: All materials that have come into contact with Clusiacitran A—including pipette tips, empty vials, gloves, and spill absorbents—must be segregated into a dedicated waste stream labeled "Toxic to Aquatic Life - Combustible Solid." Final disposal must be executed via high-temperature incineration by a certified hazardous waste contractor.

References

  • Chantrapromma, S., et al. (2006). A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B. International Union of Crystallography (IUCr). Retrieved from[Link]

  • MDPI. (2020). Alvaxanthone, a Thymidylate Synthase Inhibitor with Nematocidal and Tumoricidal Activities. Molecules, 25(12), 2894. Retrieved from[Link]

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